molecular formula C9H20N2O2 B179948 Tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS No. 112257-19-9

Tert-butyl methyl(2-(methylamino)ethyl)carbamate

Cat. No.: B179948
CAS No.: 112257-19-9
M. Wt: 188.27 g/mol
InChI Key: DFVRUHANEXOZGT-UHFFFAOYSA-N
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Description

Tert-butyl methyl(2-(methylamino)ethyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRUHANEXOZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559919
Record name tert-Butyl methyl[2-(methylamino)ethyl]carbamate
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-19-9
Record name tert-Butyl methyl[2-(methylamino)ethyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL METHYL[2-(METHYLAMINO)ETHYL]CARBAMATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl(2-(methylamino)ethyl)carbamate is a diamine derivative containing a carbamate protecting group. Its structure is of interest to researchers in medicinal chemistry and drug development due to its potential applications as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[1]
CAS Number 112257-19-9[1]
Molecular Formula C₉H₂₀N₂O₂[1]
Molecular Weight 188.27 g/mol [1]
Physical Form Liquid[2]
Color Colorless to light yellow[3]
Boiling Point 239.1 °C (estimated)Chemchart
Melting Point 33.32 °C (estimated)Chemchart
Density 0.957 g/cm³[4]
pKa 9.96 ± 0.10 (Predicted)[3]
InChI Key DFVRUHANEXOZGT-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)N(C)CCNC[1]

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the selective N-Boc protection of N,N'-dimethylethylenediamine.

3.1.1. Materials and Equipment

  • N,N'-Dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Methanol/Dichloromethane (1:20 v/v) as eluent

3.1.2. Procedure

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[3]

  • Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.[3]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]

  • Quench the reaction by adding deionized water (20 mL).[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield the pure this compound as a colorless oil.[3]

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactant1 N,N'-Dimethylethylenediamine in Dichloromethane mix Mix and Stir at 0°C reactant1->mix reactant2 Di-tert-butyl dicarbonate in Dichloromethane reactant2->mix warm Warm to Room Temperature and Stir Overnight mix->warm quench Quench with Water warm->quench extract Extract with Dichloromethane quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Analysis:

    • Spectrometer: 400 MHz

    • Observed Peaks: δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).[3]

3.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI)

  • Analysis:

    • Calculated m/z for [M+H]⁺ (C₉H₂₁N₂O₂⁺): 189.1603

    • Measured m/z: 189.1601[3]

Biological Activity

This compound has been identified as an experimental anticancer agent.[4] It has been observed to induce the regression of various cancers in animal models.[4] The mechanism of action is reported to involve binding to the antigen Cetuximab and its conjugates, which have demonstrated efficacy against colorectal cancer cells.[4]

Furthermore, this compound has shown inhibitory effects on the replication of human cytomegalovirus (HCMV), a virus associated with certain types of cancer.[4]

The specific signaling pathways and molecular interactions through which this compound exerts its anticancer and antiviral effects are still under investigation and not fully elucidated in publicly available literature.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statement: H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • Response:

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dark place under an inert atmosphere at room temperature. [Sigma-Aldrich]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and methods for its analytical characterization. While its biological activities as an experimental anticancer and antiviral agent are promising, further research is required to fully understand its mechanisms of action. Adherence to strict safety protocols is essential when handling this compound.

References

Elucidation of the Structure of tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a compound of interest in pharmaceutical research. The guide details the synthesis, spectroscopic analysis, and presents a logical workflow for its structural confirmation. Furthermore, it explores the potential relevance of this molecule in drug development, particularly in oncology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 112257-19-9[1][2]
Molecular Formula C₉H₂₀N₂O₂[2]
Molecular Weight 188.27 g/mol [2]
Appearance Colorless oil[3]
Density 0.957 g/cm³ (Predicted)[2][3]
Boiling Point 244.5 ± 19.0 °C (Predicted)[3]
SMILES CC(C)(C)OC(=O)N(C)CCNC[1]
InChI InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the mono-Boc protection of N,N'-dimethylethylenediamine. This procedure is outlined below.

Experimental Protocol: Synthesis

Materials:

  • N,N'-dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[3]

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.[3]

  • Quench the reaction by adding deionized water (20 mL).[3]

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to yield this compound as a colorless oil (4.37 g, 81% yield).[3]

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesis of This compound ms High-Resolution Mass Spectrometry (HRMS) synthesis->ms nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms_data Determine Molecular Formula (C₉H₂₀N₂O₂) ms->ms_data nmr_data Identify Functional Groups and Connectivity nmr->nmr_data ir_data Confirm Functional Groups (C=O, N-H) ir->ir_data structure Confirmed Structure of This compound ms_data->structure nmr_data->structure ir_data->structure

A logical workflow for the structure elucidation of the target compound.

Spectroscopic Data and Analysis

The following sections detail the key spectroscopic data used to confirm the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the protonated molecule, which is crucial for determining its elemental composition.

Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data:

Ion Calculated m/z Measured m/z

| [M+H]⁺ | 189.1603 | 189.1601 |

Analysis: The measured m/z of 189.1601 for the [M+H]⁺ ion is in excellent agreement with the calculated mass for the molecular formula C₉H₂₁N₂O₂⁺, confirming the elemental composition of the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For quantitative analysis, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time should be used.

Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.39-3.36 m 2H -N(Boc)-CH₂-
2.95-2.90 s 3H -N(Boc)-CH₃
2.76 m 2H -CH₂-NH(CH₃)
2.48 s 3H -NH-CH₃

| 1.48 | s | 9H | -C(CH₃)₃ |

Analysis: The ¹H NMR spectrum clearly shows all the expected proton signals.[3] The singlet at 1.48 ppm integrating to 9H is characteristic of the tert-butyl group of the Boc protecting group. The two singlets at 2.90-2.95 ppm and 2.48 ppm, each integrating to 3H, correspond to the two distinct methyl groups. The two multiplets at 3.36-3.39 ppm and 2.76 ppm, each integrating to 2H, represent the two methylene groups of the ethylenediamine backbone.

While an experimental ¹³C NMR spectrum was not found in the literature, a predicted spectrum can be generated based on known chemical shift values for similar functional groups.

Predicted Data:

Chemical Shift (δ, ppm) Assignment
~155 C=O (carbamate)
~80 -C(CH₃)₃
~50 -N(Boc)-CH₂-
~48 -CH₂-NH(CH₃)
~35 -N(Boc)-CH₃
~33 -NH-CH₃

| ~28 | -C(CH₃)₃ |

Analysis: The predicted ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbamate carbonyl carbon is predicted to be the most downfield signal around 155 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the three methyl carbons of the tert-butyl group at approximately 28 ppm. The remaining signals correspond to the two methylene carbons and the two N-methyl carbons.

Predicted Infrared (IR) Spectroscopy

Predicted Data:

Wavenumber (cm⁻¹) Assignment
~3300 N-H stretch (secondary amine)
~2970-2850 C-H stretch (alkane)
~1690 C=O stretch (carbamate)
~1470-1450 C-H bend (alkane)

| ~1160 | C-O stretch (ester) |

Analysis: The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine. A strong absorption band around 1690 cm⁻¹ would confirm the presence of the carbamate carbonyl group. The C-H stretching and bending vibrations of the alkyl groups would also be prominent.

Relevance in Drug Development and Potential Signaling Pathway

This compound has been described as an experimental anticancer drug.[2] It has been suggested to bind to Cetuximab and its conjugates, which are effective against colorectal cancer cells, and to inhibit the replication of human cytomegalovirus (HCMV), a virus implicated in some cancers.[2]

Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[4][5] HCMV infection has been shown to activate several oncogenic signaling pathways, including PI3K/Akt and MAPK, to promote cancer cell growth and survival.[6][7]

Based on this information, a hypothetical signaling pathway illustrating the potential mechanism of action of a drug conjugate involving this compound is presented below. This compound could act as a linker to deliver a cytotoxic agent to cancer cells targeted by an antibody like Cetuximab, or it could have intrinsic activity that synergizes with the antibody's effects.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras integrin Integrins integrin->pi3k nfkb NF-κB integrin->nfkb cetuximab Cetuximab-Conjugate (with this compound linker) cetuximab->egfr blocks proliferation Gene Transcription (Proliferation, Survival) cetuximab->proliferation inhibits hcmv HCMV hcmv->egfr activates hcmv->integrin activates egf EGF egf->egfr activates akt Akt pi3k->akt akt->nfkb akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation nfkb->proliferation

A hypothetical signaling pathway for a Cetuximab-drug conjugate.

This guide provides a thorough technical overview for the structural elucidation of this compound, integrating synthetic protocols, spectroscopic data analysis, and its potential applications in the field of drug development. The provided information is intended to support researchers and scientists in their ongoing work with this and similar molecules.

References

An In-depth Technical Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS Number: 112257-19-9), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, safety and handling, synthesis protocols, and applications.

Chemical and Physical Properties

This compound is a carbamate derivative that is typically a colorless to light yellow liquid at room temperature.[1] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities, making it a valuable building block for the selective synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112257-19-9[2]
Molecular Formula C₉H₂₀N₂O₂[2]
Molecular Weight 188.27 g/mol [2][3]
IUPAC Name tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[2]
Density 0.957 g/cm³[3]
Boiling Point 226.74 °C to 239.1 °C (Estimated)[4]
Melting Point 33.32 °C (Estimated)[4]
Flash Point 104.96 °C (Estimated)[4]
Water Solubility 26370.7 mg/L to 192930 mg/L (Estimated)[4]
Physical Form Liquid[1][5]
pKa 9.96 ± 0.10 (Predicted)
InChI Key DFVRUHANEXOZGT-UHFFFAOYSA-N[2][5]
SMILES CC(C)(C)OC(=O)N(C)CCNC[2][3]

Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[2][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard Pictogram GHS05[5]
Signal Word Danger[5][6]
Hazard Statement H314Causes severe skin burns and eye damage.[2][5][6]
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapours/spray.[2][5]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P310Immediately call a POISON CENTER/doctor.[6]
P405Store locked up.[2][5]
P501Dispose of contents/container to an approved waste disposal plant.[6]

Storage Conditions: Keep in a dark place under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated at 2-8°C.[3][5][7]

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the Boc protecting group allows for selective reactions on the free secondary amine, making it a versatile building block for creating more complex molecules.[8][9]

Its applications include:

  • Pharmaceutical Intermediates: It is a key component in the synthesis of various pharmaceutical compounds.[8]

  • Anticancer Research: The compound has been investigated as part of experimental anticancer drugs.[3] It has been shown to bind to the antigen Cetuximab and its conjugates, which are effective against colorectal cancer cells.[3]

  • Antiviral Research: It has demonstrated inhibitory effects on the replication of human cytomegalovirus.[3]

  • Fine Chemical Synthesis: The selective protection of one amine group makes it a valuable tool in multi-step organic syntheses where differential reactivity of amino groups is required.[9]

Experimental Protocols

A common method for synthesizing this compound involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This procedure selectively protects one of the amino groups.

Materials and Reagents:

  • N,N'-dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol/Dichloromethane (1/20, v/v) as eluent

Procedure:

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.

  • Quench the reaction with deionized water (20 mL).

  • Extract the product with dichloromethane (2 x 40 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) mixture as the eluent to yield the target compound as a colorless oil.

G Synthesis Workflow A N,N'-dimethylethylenediamine + Di-tert-butyl dicarbonate B Reaction in Dichloromethane (0°C to Room Temp) A->B Mixing C Aqueous Workup (Quenching & Extraction) B->C Reaction Completion D Drying and Concentration C->D Isolation E Silica Gel Column Chromatography D->E Purification F Final Product: This compound E->F Final Product G Role of Boc Protecting Group cluster_0 Starting Material cluster_1 Protection Step cluster_2 Selective Reaction A H₃C-NH-CH₂-CH₂-NH-CH₃ (N,N'-dimethylethylenediamine) B Boc-N(CH₃)-CH₂-CH₂-NH-CH₃ (Target Compound) A->B + Boc₂O D Boc-N(CH₃)-CH₂-CH₂-N(CH₃)-R (Functionalized Product) B->D + R-X (e.g., Alkyl Halide) Reaction at unprotected amine C Boc₂O E R-X

References

An In-depth Technical Guide to N-Boc-N,N'-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-N,N'-dimethylethylenediamine, systematically named tert-butyl methyl[2-(methylamino)ethyl]carbamate, is a pivotal bifunctional building block in modern organic and medicinal chemistry. Its molecular architecture, featuring a secondary amine and a tert-butyloxycarbonyl (Boc) protected tertiary amine, offers a strategic advantage for selective chemical modifications. This differential protection allows for sequential functionalization of the two nitrogen atoms, making it an invaluable intermediate in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.

This guide provides a comprehensive overview of the core characteristics of N-Boc-N,N'-dimethylethylenediamine, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its strategic utility in synthetic chemistry.

Core Physicochemical Properties

The fundamental physical and chemical properties of N-Boc-N,N'-dimethylethylenediamine are summarized below, providing essential data for its handling, application, and characterization.

PropertyValueSource(s)
Molecular Formula C₉H₂₀N₂O₂[1][2]
Molecular Weight 188.27 g/mol [1][2]
CAS Number 112257-19-9[1][2]
Appearance Liquid[1]
Boiling Point 244.5 ± 19.0 °C at 760 mmHg[1]
Flash Point 101.6 ± 21.5 °C[1]
Storage Temperature 4 °C[1][2]
Purity Typically ≥98%[1][2]
IUPAC Name tert-butyl methyl[2-(methylamino)ethyl]carbamate[1]
SMILES O=C(OC(C)(C)C)N(C)CCNC[2]
InChI 1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3[1]
InChI Key DFVRUHANEXOZGT-UHFFFAOYSA-N[1]

Spectroscopic Profile

Spectroscopic analysis is critical for the verification and characterization of N-Boc-N,N'-dimethylethylenediamine. The following tables outline the typical spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

Note: NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.30Triplet (t)2H-CH₂-N(Boc)CH₃
~2.75Triplet (t)2H-CH₂-NHCH₃
~2.85Singlet (s)3H-N(Boc)CH₃
~2.45Singlet (s)3H-NHCH₃
~1.45Singlet (s)9H-C(CH₃)₃
~1.3 (variable)Broad Singlet1H-NH-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~155.5C=O (carbamate)
~79.5-C(CH₃)₃
~51.0-CH₂-N(Boc)CH₃
~49.0-CH₂-NHCH₃
~36.0-N(Boc)CH₃
~33.0-NHCH₃
~28.5-C(CH₃)₃
Mass Spectrometry and Infrared Spectroscopy

Table 3: MS and IR Data

Analysis TechniqueParameterAssignment
Mass Spec. (ESI-MS) m/z189.16 [M+H]⁺
Infrared (IR) Wavenumber (cm⁻¹)
~3300 (broad)N-H stretch (secondary amine)
~2970, 2930, 2870C-H stretch (aliphatic)
~1690 (strong)C=O stretch (Boc carbamate)
~1460C-H bend
~1160C-N stretch

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Boc-N,N'-dimethylethylenediamine are provided below.

Synthesis of N-Boc-N,N'-dimethylethylenediamine[3]

This protocol describes the selective mono-Boc protection of N,N'-dimethylethylenediamine.

  • Materials and Equipment:

    • N,N'-dimethylethylenediamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Potassium bicarbonate (KHCO₃) solution, saturated

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask

    • Addition funnel

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve N,N'-dimethylethylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask.

    • Prepare a solution of di-tert-butyl dicarbonate (0.5 eq) in THF.

    • Slowly add the Boc₂O solution to the stirred diamine solution over a period of 10-15 minutes at room temperature.

    • Allow the reaction to stir at room temperature for approximately 72 hours.

    • Remove the THF solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between diethyl ether and a saturated aqueous solution of KHCO₃.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the title compound.

Protocol for ¹H and ¹³C NMR Analysis[4][5]
  • Sample Preparation:

    • Weigh approximately 10-20 mg of N-Boc-N,N'-dimethylethylenediamine into a clean, dry 5 mm NMR tube.[3]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

    • Cap the tube and mix gently until the sample is fully dissolved.[3]

  • Instrument Parameters (400/500 MHz Spectrometer):

    • Pulse Program: Standard single-pulse for ¹H; proton-decoupled for ¹³C.[4][3]

    • Spectral Width: ~12-16 ppm for ¹H; ~0-220 ppm for ¹³C.[4][3]

    • Acquisition Time: 3-4 seconds for ¹H; 1-2 seconds for ¹³C.[4][3]

    • Relaxation Delay: 1-2 seconds for ¹H; 2-5 seconds for ¹³C.[4][3]

    • Number of Scans: 16-32 for ¹H; ≥1024 for ¹³C.[4][3]

    • Temperature: 298 K.[4][3]

Protocol for Mass Spectrometry (ESI-MS)[4]
  • Sample Preparation:

    • Prepare a stock solution of the compound (~1 mg/mL) in methanol or acetonitrile.[4]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture suitable for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[4]

  • Data Acquisition:

    • Infuse the diluted sample directly into an ESI-equipped mass spectrometer.

    • Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

Protocol for Infrared (IR) Spectroscopy[4]
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a single drop of the liquid N-Boc-N,N'-dimethylethylenediamine directly onto the center of the ATR crystal.[4]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.[4]

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.[4]

Visualized Workflows and Synthetic Utility

The strategic importance of N-Boc-N,N'-dimethylethylenediamine lies in its capacity for selective functionalization. The following diagrams, generated using Graphviz, illustrate its synthesis and logical application in multi-step chemical pathways.

SynthesisWorkflow cluster_reagents Reagents NND N,N'-Dimethylethylenediamine Product N-Boc-N,N'-dimethylethylenediamine NND->Product THF, 72h Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product

Synthesis of N-Boc-N,N'-dimethylethylenediamine.

The diagram below illustrates the logical workflow for utilizing the differential reactivity of the two nitrogen atoms. This allows chemists to introduce two different substituents (R1 and R2) in a controlled, stepwise manner.

SyntheticUtility cluster_pathA Pathway A cluster_pathB Pathway B start N-Boc-N,N'- dimethylethylenediamine A1 React with Electrophile 1 (R1-X) start->A1 B1 Boc Deprotection (Acidic Conditions) start->B1 A2 Intermediate A (Secondary Amine Functionalized) A1->A2 A3 Boc Deprotection (Acidic Conditions) A2->A3 A4 Intermediate B (Tertiary Amine Revealed) A3->A4 A5 React with Electrophile 2 (R2-X) A4->A5 AF Final Product A (R1 and R2 added) A5->AF B2 Intermediate C (Tertiary Amine Revealed) B1->B2 B3 React with Electrophile 2 (R2-X) B2->B3 B4 Intermediate D (Tertiary Amine Functionalized) B3->B4 BF Final Product B (R2 added to former tert-amine) B4->BF

Selective functionalization pathways.

Safety Information

N-Boc-N,N'-dimethylethylenediamine is associated with certain hazards. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Pictogram: GHS07 (Harmful)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501.[1] Users should wash skin thoroughly after handling, not eat, drink or smoke when using this product, wear protective gloves/eye protection/face protection, and follow proper disposal procedures.[1]

References

A Comprehensive Technical Guide to tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate, a versatile diamine derivative with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

The compound with the common name tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is systematically named according to IUPAC nomenclature as tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate [1]. It is also known by several synonyms, including N-Boc-N,N'-dimethylethylenediamine and N-(tert-Butoxycarbonyl)-N,N'-dimethylethane-1,2-diamine[2][3].

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Nametert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[1]
CAS Number112257-19-9[1]
Molecular FormulaC₉H₂₀N₂O₂[1]
SMILESCC(C)(C)OC(=O)N(C)CCNC[1]
InChIKeyDFVRUHANEXOZGT-UHFFFAOYSA-N[1]

Physicochemical Properties

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is a colorless to light yellow, clear liquid at room temperature[4][5]. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight188.27 g/mol [1]
Density0.957 g/cm³[6]
Physical FormLiquid[5]
Storage TemperatureRoom temperature, under inert atmosphere, in a dark place or at 2-8°C, kept dry[6].

Synthesis and Characterization

A common synthetic route to tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate involves the selective protection of one of the amino groups of N,N'-dimethylethylenediamine with a tert-butoxycarbonyl (Boc) group.

The following protocol is a representative procedure for the synthesis of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[4]:

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to yield the final product as a colorless oil (4.37 g, 81% yield)[4].

The structure of the synthesized compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃)[4]
High-Resolution Mass Spectrometry (HRMS-ESI)m/z [M+H]⁺ Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601[4]

Applications in Research and Development

Carbamates, such as the title compound, are widely used as protecting groups for amines in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The presence of a second, unprotected amine group in tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate allows for further chemical transformations at that site.

The carbamate functional group is a key structural element in many approved therapeutic agents[7][8]. It can act as a stable surrogate for a peptide bond, enhancing the cell membrane permeability of drug candidates[7]. While specific applications of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate in drug development are not extensively detailed in the provided search results, it has been investigated as an experimental anticancer drug[6]. This compound has been shown to induce the regression of various cancers in animal models and to inhibit the replication of human cytomegalovirus[6]. It is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications[9].

Safety Information

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is classified as a corrosive substance. It can cause severe skin burns and eye damage[1]. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Table 4: GHS Hazard Information

PictogramSignal WordHazard Statement
CorrosionDangerH314: Causes severe skin burns and eye damage[1]

Visualizations

The following diagram illustrates the synthesis of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate from N,N'-dimethylethylenediamine and di-tert-butyl dicarbonate.

Synthesis_Pathway reactant1 N,N'-dimethylethylenediamine product tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate reactant1->product Dichloromethane, 0°C to rt reactant2 Di-tert-butyl dicarbonate reactant2->product

Caption: Synthesis of the target carbamate.

This diagram outlines the general workflow for using a Boc-protected diamine, such as the title compound, in a multi-step synthesis.

Protective_Group_Workflow start Boc-protected diamine reaction1 Reaction at unprotected amine start->reaction1 Reagents intermediate Modified intermediate reaction1->intermediate deprotection Boc deprotection (acidic conditions) intermediate->deprotection final_product Final product with free primary amine deprotection->final_product

Caption: Boc-protected diamine workflow.

References

In-Depth Technical Guide to the Physicochemical Properties of Propamocarb (C9H20N2O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C9H20N2O2 is most prominently identified as Propamocarb . Propamocarb is a systemic carbamate fungicide effective against Oomycete pathogens, such as Pythium and Phytophthora species, which are responsible for various plant diseases.[1] It is typically used as its hydrochloride salt to enhance solubility and stability.[2] This technical guide provides a comprehensive overview of the physicochemical properties of Propamocarb, detailed experimental protocols for their determination, and an illustrative representation of its mode of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Propamocarb and its hydrochloride salt.

Table 1: General Properties of Propamocarb

PropertyValueReference(s)
IUPAC Name propyl N-[3-(dimethylamino)propyl]carbamate[3]
CAS Registry Number 24579-73-5[4]
Molecular Formula C9H20N2O2[4][5]
Molecular Weight 188.27 g/mol [3][4]
Physical State Colorless liquid

Table 2: Physicochemical Data of Propamocarb

PropertyValueReference(s)
Melting Point 44-45 °C (as colorless, odorless crystals)[3]
Boiling Point 139-141 °C at 18 mmHg[3][4]
Solubility in Water 9.0 x 10^5 mg/L at 20 °C, pH 7.0[3]
Solubility in Organic Solvents (g/L at 20 °C) Methanol: >933, Dichloromethane: >937, Acetone: >921, Ethyl acetate: >856, Toluene: >852, Hexane: >883[3]
Vapor Pressure 5.48 x 10^-2 mm Hg at 25 °C[3]
logP (Octanol-Water Partition Coefficient) 1.12[3]
pKa (Dissociation Constant) 9.50 (strong base)[3]

Table 3: Properties of Propamocarb Hydrochloride

PropertyValueReference(s)
CAS Registry Number 25606-41-1[4]
Molecular Formula C9H21ClN2O2[5]
Molecular Weight 224.73 g/mol [4]
Physical State Colorless, very hygroscopic crystalline solid[6]
Melting Point 45-64.2 °C[5][6]
Solubility in Water > 500 g/L (pH 1.6-9.6, 20°C)[5]

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like Propamocarb follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the experimental protocols relevant to the properties listed above.

Melting Point Determination (Based on OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

  • Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC) can be used.[7]

  • Procedure (Capillary Method):

    • A small, finely powdered sample of the substance is packed into a capillary tube.

    • The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

    • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

G cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Capillary Pack into Capillary Tube Powder->Capillary Apparatus Place in Melting Point Apparatus Capillary->Apparatus Heat Heat Slowly Apparatus->Heat Observe Observe Melting Range Heat->Observe Record Record T_start and T_end Observe->Record Result Melting Point Record->Result Calculate Melting Point

Workflow for Melting Point Determination.
Boiling Point Determination (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: An ebulliometer, a dynamic vapor pressure apparatus, or a distillation setup can be employed. Differential Scanning Calorimetry (DSC) is also a suitable method.[7][8]

  • Procedure (Dynamic Method):

    • The substance is placed in a vessel equipped with a pressure sensor and a temperature sensor.

    • The pressure in the vessel is reduced and then slowly increased.

    • The temperature at which boiling is observed is recorded at various pressures.

    • The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.

G cluster_setup Experimental Setup cluster_procedure Procedure Sample Place Sample in Vessel Sensors Equip with Pressure & Temperature Sensors Sample->Sensors Pressure Vary Pressure Sensors->Pressure Measure Record Boiling Temperature at each Pressure Pressure->Measure Plot Plot Temperature vs. Pressure Measure->Plot Result Boiling Point Plot->Result Interpolate to Standard Pressure

Workflow for Boiling Point Determination.
Water Solubility Determination (Based on OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.

  • Methods: The two primary methods are the flask method (for solubilities > 10 mg/L) and the column elution method (for solubilities < 10 mg/L).[6][9]

  • Procedure (Flask Method):

    • An excess amount of the substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature until equilibrium is reached.

    • The solution is centrifuged or filtered to remove undissolved substance.

    • The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., chromatography, spectroscopy).

G Start Add Excess Substance to Water Agitate Agitate at Constant Temperature Start->Agitate Equilibrate Allow to Reach Equilibrium Agitate->Equilibrate Separate Centrifuge/Filter Undissolved Solid Equilibrate->Separate Analyze Analyze Aqueous Phase Concentration Separate->Analyze Result Water Solubility Analyze->Result

Workflow for Water Solubility Determination.
Partition Coefficient (n-octanol/water) Determination (Based on OECD Guideline 107)

The partition coefficient (logP or log Kow) is a measure of the differential solubility of a compound in two immiscible solvents, n-octanol and water, and is an indicator of its hydrophobicity.

  • Method: The shake flask method is commonly used for compounds with logP values between -2 and 4.[4]

  • Procedure:

    • A known amount of the substance is dissolved in either water or n-octanol (pre-saturated with the other solvent).

    • The solution is placed in a vessel with a known volume of the other solvent.

    • The vessel is shaken until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the substance in each phase is determined.

    • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G Start Dissolve Substance in Water or n-Octanol Mix Mix with the Other Solvent Start->Mix Shake Shake to Reach Equilibrium Mix->Shake Separate Separate Phases by Centrifugation Shake->Separate Analyze Determine Concentration in Each Phase Separate->Analyze Calculate Calculate Ratio of Concentrations (Octanol/Water) Analyze->Calculate Result logP Calculate->Result

Workflow for logP Determination.
Dissociation Constant (pKa) Determination (Based on OECD Guideline 112)

The dissociation constant (pKa) indicates the strength of an acid or base.

  • Methods: Titration, spectrophotometry, or conductometry can be used.[10][11]

  • Procedure (Titration Method):

    • A known concentration of the substance is dissolved in water.

    • The solution is titrated with a standard solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

G cluster_prep Preparation cluster_titration Titration Dissolve Dissolve Substance in Water Titrate Titrate with Standard Acid/Base Dissolve->Titrate Monitor Monitor pH Titrate->Monitor Plot Plot pH vs. Titrant Volume Monitor->Plot Result pKa Plot->Result Determine pH at Half-Equivalence Point

Workflow for pKa Determination.

Mode of Action

Propamocarb's fungicidal activity stems from its ability to disrupt the biosynthesis of phospholipids and fatty acids, which are essential components of the cell membranes of Oomycetes.[3][12] This interference leads to a loss of membrane integrity, increased permeability, and ultimately, cell death.[3] The systemic nature of Propamocarb allows it to be absorbed by the plant and transported to various tissues, providing both preventative and curative protection.[13][14]

The following diagram illustrates the proposed signaling pathway and mechanism of action of Propamocarb on an Oomycete cell.

G cluster_cell Oomycete Cell Propamocarb Propamocarb Biosynthesis Phospholipid & Fatty Acid Biosynthesis Propamocarb->Biosynthesis Inhibits Membrane Cell Membrane Biosynthesis->Membrane Builds Permeability Increased Membrane Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Proposed Mechanism of Action of Propamocarb.

Conclusion

Propamocarb (C9H20N2O2) is a well-characterized fungicide with a specific mode of action against Oomycete pathogens. Its physicochemical properties, particularly the high water solubility of its hydrochloride salt, are key to its systemic activity in plants. The experimental protocols outlined in this guide, based on established international standards, provide a framework for the reliable determination of its key chemical and physical characteristics. A thorough understanding of these properties is essential for the development of effective formulations, assessment of environmental fate, and the design of new and improved crop protection agents.

References

An In-depth Technical Guide on tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound tert-butyl methyl(2-(methylamino)ethyl)carbamate.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analysis, and chemical synthesis.

PropertyValue
Molecular FormulaC₉H₂₀N₂O₂[1][2][3]
Molecular Weight188.27 g/mol [2][3]
IUPAC Nametert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[3]
CAS Number112257-19-9[1][2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature and databases. A general synthetic approach involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate in a suitable solvent such as dichloromethane. The reaction is typically initiated at a reduced temperature and then allowed to proceed at room temperature. Purification of the final product is commonly achieved through silica gel column chromatography.

Molecular Structure and Connectivity

The following diagram illustrates the logical relationship and connectivity of the primary functional groups within the this compound molecule.

molecular_structure carbamate Carbamate Group (-O(C=O)N-) methyl_on_n Methyl on Carbamate N (-N(CH3)-) carbamate->methyl_on_n ethyl Ethyl Bridge (-CH2CH2-) methylamino Methylamino Group (-NHCH3) ethyl->methylamino methyl_on_n->ethyl

Caption: Molecular component diagram for this compound.

References

The Synthetic Versatility of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl methyl(2-(methylamino)ethyl)carbamate, systematically named tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate and often referred to as N-Boc-N,N'-dimethylethylenediamine, is a mono-protected diamine that serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring both a Boc-protected tertiary amine and a free secondary amine, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a synthetic intermediate. While there are some commercial claims of its potential as an experimental therapeutic agent, this guide will focus on its well-documented synthetic utility due to the current lack of peer-reviewed data on its direct biological activities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 112257-19-9[1]
Molecular Formula C₉H₂₀N₂O₂[1]
Molecular Weight 188.27 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 0.957 g/cm³[1]
Boiling Point 244.5 ± 19.0 °C (Predicted)
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[2]
SMILES CC(C)(C)OC(=O)N(C)CCNC

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the selective N-Boc protection of N,N'-dimethylethylenediamine. This procedure is valued for its high yield and straightforward purification.

Experimental Protocol

Materials:

  • N,N'-dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for column chromatography)

Procedure: [2]

  • N,N'-dimethylethylenediamine (5.00 g, 57 mmol) is dissolved in dichloromethane (25 mL) in a reaction flask.

  • The solution is cooled to 0 °C in an ice bath.

  • In a separate vessel, di-tert-butyl dicarbonate (5.00 g, 22 mmol) is dissolved in dichloromethane (25 mL).

  • The solution of di-tert-butyl dicarbonate is added dropwise to the cooled solution of N,N'-dimethylethylenediamine, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred overnight.

  • The reaction is quenched by the addition of deionized water (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 40 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent.

Yield: The protocol typically affords the target compound as a colorless oil with a yield of approximately 81% (4.37 g).[2]

Structural Confirmation: [2]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).

  • HRMS (ESI) [M+H]⁺: Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601.

Synthesis_of_TBMMEC NNDMED N,N'-dimethylethylenediamine in Dichloromethane Reaction 0 °C to Room Temp. Overnight NNDMED->Reaction Boc2O Di-tert-butyl dicarbonate in Dichloromethane Boc2O->Reaction Mixture Reaction Mixture Reaction->Mixture Quench Quench with H₂O Mixture->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Silica Gel Chromatography (MeOH/CH₂Cl₂) Dry->Purify Product This compound (Yield: 81%) Purify->Product

Synthesis of this compound.

Applications in Chemical Synthesis

The primary and well-established application of this compound is as a bifunctional building block in organic synthesis. The differential reactivity of its two amine groups allows for a controlled, stepwise introduction of the N,N'-dimethylethylenediamine moiety into more complex molecular scaffolds.

General Synthetic Workflow

The general workflow for utilizing this carbamate in a synthetic route involves the following steps:

  • Reaction at the Secondary Amine: The unprotected secondary amine serves as a nucleophile and can be reacted with various electrophiles.

  • Boc Deprotection: The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the tertiary amine.

  • Reaction at the Tertiary Amine: The newly deprotected tertiary amine can then be used in subsequent synthetic transformations.

This stepwise approach provides a high degree of control and is particularly useful in the construction of pharmaceutical intermediates and other fine chemicals.

Synthetic_Workflow Start This compound Reaction1 Reaction at secondary amine (e.g., Acylation, Alkylation) Start->Reaction1 Intermediate1 Boc-protected Intermediate Reaction1->Intermediate1 Electrophile1 Electrophile 1 Electrophile1->Reaction1 Deprotection Boc Deprotection (Acidic Conditions) Intermediate1->Deprotection Intermediate2 Deprotected Intermediate (Free tertiary amine) Deprotection->Intermediate2 Reaction2 Reaction at tertiary amine Intermediate2->Reaction2 FinalProduct Final Product Reaction2->FinalProduct Electrophile2 Electrophile 2 Electrophile2->Reaction2

General synthetic workflow using the carbamate building block.

Potential Therapeutic Applications: A Note of Caution

Some commercial sources have described this compound as an experimental anticancer and antiviral agent.[1] Specifically, it has been claimed to bind to the antigen Cetuximab, showing efficacy against colorectal cancer cells, and to inhibit the replication of human cytomegalovirus.[1] However, at the time of this writing, these claims are not substantiated by publications in peer-reviewed scientific journals. Therefore, detailed information on the mechanisms of action, signaling pathways, and quantitative data from biological assays are not available in the public domain. Researchers interested in these potential applications are advised to seek direct confirmation and detailed data from the commercial suppliers making these claims.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its two amine functionalities make it an important tool for the construction of complex molecules, particularly in the field of medicinal chemistry. While its potential as a direct therapeutic agent has been suggested, its primary and well-documented role remains that of a key synthetic intermediate. Further research and publication in peer-reviewed journals are necessary to validate and explore any direct pharmacological activities.

References

An In-depth Technical Guide on tert-Butyl methyl(2-(methylamino)ethyl)carbamate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comprehensive overview of the available technical information for tert-butyl methyl(2-(methylamino)ethyl)carbamate. It is important to note that while there are isolated mentions of this compound as an experimental drug, there is a lack of substantive, publicly available scientific literature detailing a specific biological mechanism of action, associated signaling pathways, or quantitative biological data. The information presented herein is based on its well-documented role as a chemical intermediate and general principles of related chemical classes.

Executive Summary

This compound, also known by its synonym N-Boc-N,N'-dimethylethylenediamine, is a mono-protected diamine that serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring one amine protected by a tert-butoxycarbonyl (Boc) group and a free secondary amine, allows for selective and sequential chemical modifications. While one commercial source has referred to it as an experimental anticancer agent, this claim is not substantiated in peer-reviewed literature. This guide will focus on its established chemical properties, synthetic applications, and the general toxicological profile of the broader carbamate class, while clearly delineating the absence of specific mechanistic data for this particular compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms N-Boc-N,N'-dimethylethylenediamine
CAS Number 112257-19-9[2]
Molecular Formula C₉H₂₀N₂O₂[1]
Molecular Weight 188.27 g/mol [1]
Appearance Liquid[2][3]
Purity Typically ≥97%[2]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[2]

Role as a Synthetic Intermediate

The primary utility of this compound lies in its bifunctional nature, which is controlled by the Boc protecting group. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid. This allows for a logical, stepwise approach to building more complex molecules.

General Synthetic Workflow

The workflow below illustrates the strategic use of this compound in sequential synthesis. The free secondary amine can be reacted first, followed by the deprotection and subsequent reaction of the newly freed secondary amine.

G cluster_0 Sequential Functionalization Workflow start This compound step1 React with Electrophile 1 (e.g., Alkylation, Acylation) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Boc Deprotection (Acidic Conditions) intermediate->step2 deprotected Deprotected Intermediate step2->deprotected step3 React with Electrophile 2 deprotected->step3 final_product Final Product step3->final_product

Caption: General workflow for the sequential functionalization of this compound.

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common approach involves the selective protection of one amine of N,N'-dimethylethylenediamine.

Example Synthetic Protocol: Boc Protection of N,N'-Dimethylethylenediamine

Objective: To selectively protect one of the secondary amines of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • N,N'-Dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, optional, to scavenge any acid formed)

Procedure:

  • Dissolve N,N'-dimethylethylenediamine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the cooled solution of the diamine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with water or a mild aqueous base to remove any unreacted starting material and byproducts.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Putative Biological Activity and General Carbamate Mechanism of Action

Unsubstantiated Anticancer and Antiviral Claims

One supplier has noted that this compound is an experimental anticancer drug that may bind to the antigen Cetuximab and has been shown to inhibit the replication of human cytomegalovirus.[4] However, there is no peer-reviewed scientific literature available to substantiate these claims or to provide any details on a mechanism of action. Researchers should treat this information with caution until it is validated by independent studies.

General Mechanism of Action for Carbamate Insecticides

It is important to distinguish this compound from the class of carbamate insecticides. While they share the carbamate functional group, their overall structures and biological activities are different. Carbamate insecticides are known to be toxic through the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] This inhibition is reversible and leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of the nervous system.[5]

The general mechanism is as follows:

  • The carbamate insecticide binds to the active site of acetylcholinesterase.

  • The carbamate group is transferred to a serine residue in the enzyme's active site, leading to a "carbamylated" enzyme.

  • This carbamylated enzyme is temporarily inactive and cannot hydrolyze acetylcholine.

  • The carbamyl-enzyme bond is slowly hydrolyzed, regenerating the active enzyme. The reversible nature of this binding results in a shorter duration of toxicity compared to organophosphates.[5]

G cluster_1 General Mechanism of AChE Inhibition by Carbamate Insecticides AChE Acetylcholinesterase (AChE) Binding Binding to Active Site AChE->Binding Accumulation ACh Accumulation AChE->Accumulation Hydrolysis Blocked Carbamate Carbamate Insecticide Carbamate->Binding Carbamylated_AChE Carbamylated AChE (Inactive) Binding->Carbamylated_AChE Carbamylation Hydrolysis Slow Spontaneous Hydrolysis Carbamylated_AChE->Hydrolysis Hydrolysis->AChE Regeneration ACh Acetylcholine (ACh) ACh->Accumulation Overstimulation Nervous System Overstimulation Accumulation->Overstimulation

Caption: General mechanism of acetylcholinesterase inhibition by carbamate insecticides (Note: This is not a confirmed mechanism for the title compound).

Crucially, there is no evidence to suggest that this compound acts as an acetylcholinesterase inhibitor. Its structure is not typical of carbamate insecticides.

Conclusion

This compound is a valuable and well-characterized chemical intermediate. Its primary role in a research and development setting is as a mono-protected diamine building block for the synthesis of more complex molecules in a controlled, stepwise manner. While intriguing, the claims of its potential as an anticancer or antiviral agent are not currently supported by publicly available scientific data. Therefore, its established utility remains firmly in the realm of synthetic chemistry. Future investigations are required to validate any potential biological activity and to elucidate a corresponding mechanism of action.

References

Potential Research Applications of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methyl(2-(methylamino)ethyl)carbamate, a diamine derivative with the CAS number 163456-32-6, presents intriguing possibilities for therapeutic development, particularly in the realms of oncology and virology. While detailed peer-reviewed research is not extensively available in the public domain, preliminary information suggests its potential as an experimental drug candidate. This technical guide consolidates the available chemical and synthetic data for this compound and explores its potential research applications based on emergent claims. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and structurally related molecules.

Chemical Properties and Data

This compound, also known by its synonym N-Boc-N,N'-dimethylethylenediamine, is a carbamate-protected diamine. The tert-butyloxycarbonyl (Boc) protecting group makes it a useful building block in multi-step organic synthesis, allowing for selective reaction at the unprotected secondary amine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 163456-32-6Multiple
Molecular Formula C₉H₂₀N₂O₂PubChem
Molecular Weight 188.27 g/mol PubChem
Physical Form LiquidSigma-Aldrich
Boiling Point 226.74 °C (Predicted)Chemchart
Density 0.98 g/cm³ (Predicted)Chemchart
Water Solubility 26370.7 mg/L (Predicted)Chemchart

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective protection of one of the amine groups of a diamine precursor. Several synthetic routes have been described in patents and chemical literature.

Synthesis from N,N'-Dimethylethylenediamine

A common method involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto one of the nitrogen atoms.

Experimental Protocol:

  • Dissolve N,N'-dimethylethylenediamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled diamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start: N,N'-Dimethylethylenediamine + Di-tert-butyl dicarbonate reaction Reaction in Aprotic Solvent (e.g., Dichloromethane) 0°C to Room Temperature start->reaction workup Aqueous Workup and Organic Extraction reaction->workup purification Silica Gel Column Chromatography workup->purification product Product: tert-Butyl Methyl (2-(methylamino)ethyl)carbamate purification->product

Caption: General workflow for the synthesis of this compound.

Potential Research Applications

Emerging information from commercial suppliers suggests that this compound may possess significant biological activity, positioning it as a compound of interest for further investigation in oncology and virology.[1]

Anticancer Research

A notable claim is that this compound is an experimental anticancer agent.[1] It is suggested to function by binding to the antigen Cetuximab and its conjugates, which have demonstrated efficacy against colorectal cancer cells.[1]

Cetuximab and Antibody-Drug Conjugates (ADCs):

Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, including colorectal cancer. By blocking EGFR, Cetuximab can inhibit cancer cell growth and proliferation. The concept of using this compound in conjunction with Cetuximab suggests a potential application in the field of antibody-drug conjugates (ADCs). In an ADC, a cytotoxic payload is linked to a monoclonal antibody, which then directs the payload specifically to cancer cells expressing the target antigen.

Potential Research Directions:

  • Synthesis and Characterization of a Cetuximab Conjugate: Researchers could investigate methods to conjugate this compound or a more potent derivative to Cetuximab. This would involve developing a stable linker and characterizing the resulting ADC for drug-to-antibody ratio (DAR), stability, and binding affinity to EGFR-expressing cells.

  • In Vitro Cytotoxicity Studies: The cytotoxic effects of the compound and its potential ADC could be evaluated against a panel of cancer cell lines with varying levels of EGFR expression. Standard assays such as MTT or LDH release assays would be employed to determine IC₅₀ values.

  • Mechanism of Action Studies: Investigating the downstream signaling effects of the compound or its ADC upon binding to EGFR-positive cells could elucidate its mechanism of action. This might involve Western blotting for key proteins in the EGFR signaling pathway (e.g., Akt, MAPK).

  • In Vivo Efficacy in Animal Models: Xenograft models of human colorectal cancer in immunocompromised mice would be a crucial step to evaluate the in vivo efficacy, tolerability, and pharmacokinetic profile of the compound or its ADC.

G cluster_adc_logic Hypothetical ADC Mechanism adc Cetuximab-TBMMEC Conjugate (Antibody-Drug Conjugate) egfr EGFR on Cancer Cell adc->egfr Binds to internalization Internalization egfr->internalization release Payload Release internalization->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Hypothetical mechanism of a Cetuximab-TBMMEC antibody-drug conjugate.
Antiviral Research

It has also been reported that this compound inhibits the replication of human cytomegalovirus (HCMV).[1] HCMV is a widespread herpesvirus that can cause serious illness in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS.

Current Anti-HCMV Therapies and Unmet Needs:

Current treatments for HCMV infection, such as ganciclovir and foscarnet, can be limited by toxicity and the emergence of drug-resistant viral strains. Therefore, there is a continuous need for novel antiviral agents with different mechanisms of action.

Potential Research Directions:

  • Antiviral Activity Screening: The anti-HCMV activity of the compound could be confirmed and quantified using plaque reduction assays or viral yield reduction assays in cell culture models (e.g., human foreskin fibroblasts). This would allow for the determination of its EC₅₀ (half-maximal effective concentration).

  • Mechanism of Action Studies: To understand how the compound inhibits HCMV replication, researchers could perform time-of-addition studies to pinpoint the stage of the viral life cycle that is affected (e.g., entry, DNA replication, late gene expression).

  • Resistance Studies: The potential for HCMV to develop resistance to the compound could be investigated by passaging the virus in the presence of increasing concentrations of the drug and then sequencing the genomes of any resistant isolates to identify mutations.

  • In Vivo Efficacy in Animal Models: Small animal models of CMV infection could be used to assess the in vivo efficacy and safety of the compound.

G cluster_antiviral_workflow Antiviral Research Workflow compound tert-Butyl Methyl (2-(methylamino)ethyl)carbamate in_vitro In Vitro Antiviral Assays (Plaque Reduction, etc.) compound->in_vitro moa Mechanism of Action Studies in_vitro->moa in_vivo In Vivo Efficacy and Safety in Animal Models in_vitro->in_vivo resistance Resistance Profiling moa->resistance

Caption: A potential workflow for investigating antiviral properties.

Conclusion

This compound is a readily synthesizable molecule that holds unverified, yet promising, potential as a lead compound in the development of new anticancer and antiviral therapies. The claims of its activity as a Cetuximab-binding agent and an inhibitor of human cytomegalovirus warrant rigorous scientific investigation. This guide provides a starting point for researchers by summarizing the available chemical data and synthesis protocols, and by outlining potential experimental pathways to validate and explore these exciting therapeutic possibilities. Further independent research is essential to substantiate these claims and to fully understand the compound's mechanism of action and therapeutic potential.

References

Unveiling the Bio-Potential: A Technical Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile

  • IUPAC Name: tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[2]

  • Synonyms: N-Boc-N,N'-dimethylethylenediamine, TBMMEC[2]

  • CAS Number: 112257-19-9[1][2]

  • Molecular Formula: C₉H₂₀N₂O₂[1][2]

  • Molecular Weight: 188.27 g/mol [1][2]

Table 1: Physicochemical Properties of tert-butyl methyl(2-(methylamino)ethyl)carbamate

PropertyValueSource
Molecular Formula C₉H₂₀N₂O₂[1][2]
Molecular Weight 188.27 g/mol [1][2]
CAS Number 112257-19-9[1][2]
Appearance Liquid[3]
Purity >97% (commercially available)[3]
Storage Temperature 2-8°C, inert atmosphere[3]

Reported Biological Activity (Note on Source)

Information regarding the biological activity of this compound is primarily found on the websites of chemical suppliers. One such supplier, Biosynth, describes the compound as an "experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models."[1] The same source also states that it "binds to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells" and "has also been shown to inhibit the replication of human cytomegalovirus, a virus that causes cancer in humans."[1] It is crucial to note that at the time of this writing, these claims have not been substantiated by readily accessible peer-reviewed scientific literature.

Potential Mechanisms and Signaling Pathways (Hypothetical)

Given the limited specific data on TBMMEC, we can hypothesize potential mechanisms of action based on its reported activities.

Anticancer Activity and Cetuximab Conjugation

Cetuximab is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR).[4] The claim that TBMMEC binds to Cetuximab suggests its potential use as a payload in an antibody-drug conjugate (ADC). In this hypothetical scenario, Cetuximab would act as the targeting moiety, delivering TBMMEC specifically to EGFR-expressing cancer cells. The cytotoxic effect would then be mediated by TBMMEC within the target cell.

cluster_0 Cellular Environment cluster_1 Intracellular Cetuximab-TBMMEC_ADC Cetuximab-TBMMEC ADC EGFR EGFR Cetuximab-TBMMEC_ADC->EGFR Binding Internalization Internalization (Endocytosis) EGFR->Internalization Cancer_Cell Cancer Cell Lysosome Lysosome Internalization->Lysosome TBMMEC_Release TBMMEC Release Lysosome->TBMMEC_Release Cellular_Targets Intracellular Targets TBMMEC_Release->Cellular_Targets Apoptosis Apoptosis Cellular_Targets->Apoptosis

Figure 1: Conceptual signaling pathway for a hypothetical Cetuximab-TBMMEC ADC.

Anti-Human Cytomegalovirus (HCMV) Activity

The reported inhibition of HCMV replication suggests that TBMMEC may interfere with a critical step in the viral life cycle. Potential targets could include viral entry, DNA replication, protein synthesis, or virion assembly.

Experimental Protocols for Biological Activity Screening

The following sections outline generalized, yet detailed, experimental protocols that would be appropriate for the initial biological screening of a compound like this compound.

In Vitro Anticancer Activity Screening

A common initial step is to assess the cytotoxicity of the compound against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human colorectal cancer cell lines (e.g., HT-29, HCT116, which are known to express EGFR) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

start Start: Cancer Cell Lines cell_seeding Cell Seeding (96-well plates) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions of TBMMEC) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis end End: Cytotoxicity Profile data_analysis->end

Figure 2: General experimental workflow for in vitro anticancer screening.

In Vitro Anti-Human Cytomegalovirus (HCMV) Screening

Several assay formats can be employed to screen for inhibitors of HCMV replication. A fluorescence-based assay is a common high-throughput method.[5]

Protocol: Fluorescence-Based HCMV Inhibition Assay

  • Cell Culture: Culture human foreskin fibroblasts (HFFs) or other HCMV-permissive cells in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates and grow to confluence.

  • Compound Treatment and Infection: Pre-treat the cells with various concentrations of this compound for a defined period. Subsequently, infect the cells with a reporter strain of HCMV that expresses a fluorescent protein (e.g., GFP-tagged HCMV) at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for a period sufficient for fluorescent protein expression (e.g., 48-72 hours).

  • Fluorescence Measurement: Quantify the fluorescent signal in each well using a fluorescence plate reader or a high-content imaging system.

  • Data Analysis: Normalize the fluorescence signal to a no-drug control and calculate the EC50 value (the concentration of the compound that inhibits the viral-induced fluorescence by 50%).

  • Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the compound to determine the CC50 (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window.

start Start: Permissive Cells cell_seeding Cell Seeding (96-well plates) start->cell_seeding compound_pretreatment Compound Pre-treatment (TBMMEC) cell_seeding->compound_pretreatment viral_infection Viral Infection (GFP-HCMV) compound_pretreatment->viral_infection incubation Incubation (48-72 hours) viral_infection->incubation fluorescence_quantification Fluorescence Quantification incubation->fluorescence_quantification cytotoxicity_assay Cytotoxicity Assay (Uninfected Cells) incubation->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI) fluorescence_quantification->data_analysis cytotoxicity_assay->data_analysis end End: Antiviral Profile data_analysis->end

Figure 3: General experimental workflow for in vitro anti-HCMV screening.

Synthesis

A method for the synthesis of tert-butyl 2-(methylamino)ethylcarbamate has been described in the patent literature.[6][7] A general two-step process involves:

  • Protection: Reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with polyformaldehyde in the presence of an acid.

  • Reduction: Reduction of the resulting intermediate with a reducing agent such as sodium borohydride.

Conclusion and Future Directions

This compound is a compound of interest with anecdotal evidence suggesting potential as an anticancer and antiviral agent. The lack of peer-reviewed data highlights a significant gap in the understanding of its biological activity. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and similar molecules. Future research should focus on:

  • Confirmation of Biological Activity: Rigorous in vitro and in vivo testing to validate the reported anticancer and anti-HCMV activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.

The potential conjugation of this molecule to targeting moieties like Cetuximab represents a promising avenue for the development of novel therapeutics, warranting further investigation.

References

Methodological & Application

Application Note and Protocol for the Synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a valuable intermediate in organic synthesis and drug development. The presented method involves the direct N-Boc protection of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as N-Boc-N,N'-dimethylethylenediamine, is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a Boc-protected amine and a free secondary amine allows for selective functionalization, making it a versatile reagent in multistep synthetic routes. The protocol described herein offers a reliable and efficient method for the preparation of this compound in a laboratory setting.

Experimental Protocol

This protocol is based on the selective protection of one of the amino groups of N,N'-dimethylethylenediamine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • N,N'-Dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Potassium bicarbonate (KHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

  • Reaction Setup: Dissolve N,N'-dimethylethylenediamine in dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate in the same solvent. Slowly add this solution dropwise to the cooled solution of N,N'-dimethylethylenediamine over a period of 10 minutes, while maintaining the temperature at 0 °C.[1][2]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight[1] or for 72 hours[2].

  • Work-up:

    • Quench the reaction by adding deionized water.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ether.[1][2]

    • Combine the organic layers and wash with a saturated solution of potassium bicarbonate (KHCO3)[2] or deionized water[1].

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1][2]

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of methanol and dichloromethane (e.g., a 1:20 v/v ratio) to obtain the pure this compound as a colorless oil.[1]

  • Characterization: Confirm the structure of the final product using ¹H NMR and mass spectrometry.[1]

Quantitative Data Summary

ParameterValue (Method 1)Value (Method 2)Reference
Starting Material 1N,N'-dimethylethylenediamine (5.00 g, 57 mmol)N,N'-dimethylethylenediamine (8.8 g)[1]
Starting Material 2Di-tert-butyl dicarbonate (5.00 g, 22 mmol)Di-tert-butyl dicarbonate (4.36 g)[1]
SolventDichloromethane (50 mL total)Tetrahydrofuran (230 mL total)[1][2]
Reaction TimeOvernight72 hours[1][2]
Yield81% (4.37 g)58% (11.6 g)[1][2]
PurificationSilica gel column chromatography (MeOH/DCM)Partitioning between ether and KHCO3[1][2]
Product FormColorless oilNot specified[1]
¹H NMR (400 MHz, CDCl₃)δ 3.39-3.36 (m, 2H), 2.95-2.90 (s, 3H), 2.76 (m, 2H), 2.48 (s, 3H), 1.48 (s, 9H)Consistent with proposed structure[1][2]
HRMS (ESI) m/z [M+H]⁺Calculated: 189.1603, Found: 189.1601Not specified[1]

Experimental Workflow Diagram

SynthesisWorkflow A Dissolve N,N'-dimethylethylenediamine in Dichloromethane/THF B Cool to 0 °C A->B D Slowly add Boc anhydride solution at 0 °C B->D C Prepare solution of Di-tert-butyl dicarbonate C->D E Warm to RT and stir (Overnight - 72h) D->E F Quench with Water & Extract with DCM/Ether E->F G Wash with KHCO₃/Water F->G H Dry organic layer (Na₂SO₄/MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K L Final Product: This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Experimental Applications of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl(2-(methylamino)ethyl)carbamate, also known by its IUPAC name tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate and synonymously as N-Boc-N,N'-dimethylethylenediamine, is a versatile mono-protected diamine building block. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective and sequential functionalization, making it an invaluable intermediate in the construction of complex organic molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, offering precise control in multi-step syntheses.[3] This document provides detailed application notes and experimental protocols for its use in various organic chemistry applications, including solid-phase synthesis, amide coupling, reductive amination, and ligand synthesis.

Key Applications

The strategic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The Boc group effectively shields the secondary amine, allowing for selective reactions at the unprotected primary amine. This chemoselectivity is critical for minimizing the formation of undesired side products and simplifying purification processes.[4]

Core applications include:

  • Pharmaceutical and Agrochemical Scaffolds: It serves as a key intermediate in the synthesis of complex molecules with biological activity. Its utility lies in enabling the controlled, sequential introduction of a substituted ethylenediamine linker, a common motif in many pharmaceutical agents.[1][2]

  • Solid-Phase Peptide and Peptoid Synthesis: The compound is effectively integrated into solid-phase synthesis to introduce N-methylated moieties or functionalized side chains, which can enhance proteolytic stability and cell permeability.[5][6]

  • Bioconjugation: The primary amine serves as a handle for attaching biomolecules to drugs or surfaces.[3]

  • Ligand and Catalyst Preparation: It is employed in the preparation of ligands for use in catalysis and materials science.[3][7]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amine Acylation

This data is relevant when using this compound in amide coupling reactions on a solid support.

Coupling ReagentTypical Equivalents (Reagent/Base)Typical Coupling TimeReported Coupling EfficiencyKey Considerations
HATU/DIPEA 3-4 / 6-81 - 4 hours>95%Generally provides high efficiency with minimal side reactions.[6]
HBTU/DIPEA 3-4 / 6-82 - 6 hours>90%A common and effective coupling reagent.
DIC/HOBt 4 / 44 - 12 hours80-90%Can be slower and may lead to side products with sensitive residues.

Data extrapolated from typical conditions for sterically hindered and N-methylated amino acids in solid-phase peptide synthesis.[6]

Table 2: Typical Yields and Purity in Solid-Phase Peptoid Synthesis

This table summarizes the expected outcomes for the incorporation of an N-(2-(Boc-amino)ethyl)-N-methylglycine residue using the submonomer method.

ParameterTypical ValueNotes
Displacement Efficiency >98%Typically driven to completion with an excess of the amine.[5]
Boc Deprotection Efficiency >99%Achieved with standard Trifluoroacetic Acid (TFA) treatment.[5]
Overall Crude Yield 70 - 90%Dependent on the length and sequence of the oligomer.[5]
Crude Purity (by HPLC) 60 - 85%Sequence-dependent; purification is generally required.[5]
Final Purified Yield 20 - 50%Post-purification yield of the desired product.[5]

Experimental Protocols

Protocol 1: General Amide Bond Formation

This protocol describes a standard procedure for coupling a carboxylic acid with the primary amine of this compound in solution.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.[3]

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).[3]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination

This protocol details the reaction of an aldehyde with this compound to form a secondary amine.

Materials:

  • Aldehyde

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[3]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Solid-Phase Peptoid Synthesis (Submonomer Method)

This protocol describes a single cycle to add an N-(2-(Boc-amino)ethyl)-N-methylglycine residue to a resin-bound peptoid chain.[5]

Materials:

  • Rink Amide resin

  • Bromoacetic acid

  • DIC (N,N'-Diisopropylcarbodiimide)

  • This compound

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

Step 1: Acylation

  • Swell the Rink Amide resin in DMF.

  • Prepare a 1.0 M solution of bromoacetic acid in DMF and a 1.0 M solution of DIC in DMF.

  • Add the bromoacetic acid solution (10 eq) to the resin, followed by the DIC solution (10 eq).[5]

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the resin and wash thoroughly with DMF (5x).[5]

Step 2: Nucleophilic Displacement

  • Prepare a 1.0 M solution of this compound in DMF.

  • Add the this compound solution (10 eq) to the bromoacetylated resin.[5]

  • Agitate the mixture for 2 hours at room temperature.[5]

  • Drain the resin and wash thoroughly with DMF (5x) and DCM (3x).[5]

Step 3: Cleavage and Deprotection

  • Wash the final peptoid-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to the dried resin and agitate for 2 hours at room temperature.[5]

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.[5]

  • Centrifuge and decant the ether to isolate the crude product.

Protocol 4: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the secondary amine.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in a 1:1 mixture of TFA and DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[3]

  • The deprotected amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_path1 Pathway 1: Primary Amine Functionalization cluster_path2 Pathway 2: Secondary Amine Functionalization cluster_path3 Alternative Pathway start tert-Butyl methyl(2-(methylamino)ethyl)carbamate reac1 Reaction at Primary Amine (e.g., Amide Coupling, Reductive Amination) start->reac1 Electrophile 1 deprot2 Boc Deprotection (Acidic Conditions) start->deprot2 int1 Intermediate Product (Primary Amine Functionalized) reac1->int1 deprot1 Boc Deprotection (Acidic Conditions) int1->deprot1 int2 Intermediate Product (Secondary Amine Revealed) deprot1->int2 reac2 Reaction at Secondary Amine int2->reac2 Electrophile 2 prod2 Final Product B (Primary Amine Available) reac2->prod2 prod1 Final Product A (Secondary Amine Revealed) deprot2->prod1

Caption: Multi-step synthesis workflow using this compound.

sps_workflow cluster_synthesis Solid-Phase Peptoid Synthesis Cycle resin Resin-Bound Amine acyl Step 1: Acylation (Bromoacetic Acid, DIC) resin->acyl wash1 Wash (DMF) acyl->wash1 displace Step 2: Nucleophilic Displacement (this compound) wash1->displace wash2 Wash (DMF, DCM) displace->wash2 elong Chain Elongation (Repeat Cycle) wash2->elong elong->acyl Next Monomer cleave Cleavage & Deprotection (TFA Cocktail) elong->cleave Final Cycle product Crude Peptoid Product cleave->product

Caption: Workflow for solid-phase peptoid synthesis using the submonomer method.

ligand_synthesis cluster_ligand Chiral Ligand Synthesis and Catalysis start_ligand tert-Butyl methyl(2-(methylamino)ethyl)carbamate reduct_amin Reductive Amination with Chiral Amino Alcohol start_ligand->reduct_amin chiral_int Chiral Boc-Protected Diamine Intermediate reduct_amin->chiral_int tosyl Tosylation of Secondary Amine chiral_int->tosyl boc_deprot Boc Deprotection tosyl->boc_deprot chiral_ligand Chiral N-Tosylated Diamine Ligand boc_deprot->chiral_ligand catalyst_form In situ Catalyst Formation with [RuCl₂(p-cymene)]₂ chiral_ligand->catalyst_form catalysis Asymmetric Transfer Hydrogenation of Ketone catalyst_form->catalysis chiral_alc Chiral Alcohol Product catalysis->chiral_alc

Caption: Synthesis of a chiral ligand and its application in asymmetric catalysis.

References

Application Notes and Protocols for tert-butyl methyl(2-(methylamino)ethyl)carbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl methyl(2-(methylamino)ethyl)carbamate, also known as N-Boc-N,N'-dimethylethylenediamine, is a versatile mono-protected diamine building block widely employed in organic synthesis, particularly in medicinal chemistry and drug discovery.[1] Its structure features a primary amine available for nucleophilic attack and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This differential reactivity allows for the selective and sequential introduction of the N,N'-dimethylethylenediamine moiety, a common linker in various drug candidates, into complex molecules.[1][2] The Boc protecting group is stable under a range of reaction conditions and can be readily removed under acidic conditions, providing a high degree of control in multi-step syntheses.[3]

These application notes provide an overview of the properties of this compound, detailed protocols for its use in common synthetic transformations, and its application in the synthesis of bioactive molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 112257-19-9
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 244.5 ± 19.0 °C at 760 mmHg[6]
Density 0.957 g/cm³[4]
IUPAC Name tert-butyl methyl[2-(methylamino)ethyl]carbamate[6]
Storage 2-8 °C under an inert atmosphere[4]

Experimental Workflows

The primary utility of this compound lies in its capacity for sequential functionalization of its two distinct amine groups. The unmasked primary amine can be selectively reacted first, followed by the deprotection of the Boc group to reveal the secondary amine for subsequent transformations. This workflow is crucial for the synthesis of unsymmetrical diamine derivatives.

G Sequential Functionalization Workflow A This compound B Reaction at Primary Amine (e.g., Amide Coupling, Reductive Amination) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (e.g., TFA, HCl) C->D E Intermediate with Free Secondary Amine D->E F Reaction at Secondary Amine (e.g., Alkylation, Acylation) E->F G Final Product F->G

Caption: Sequential functionalization workflow of this compound.

Application in the Synthesis of Bioactive Molecules

Synthesis of Oxazolidinone Antibiotics (e.g., Delpazolid)

This compound is a key building block in the synthesis of advanced oxazolidinone antibiotics like Delpazolid.[1][2] These antibiotics are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. The mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[1][7]

G Mechanism of Action of Oxazolidinone Antibiotics A Oxazolidinone Antibiotic (e.g., Delpazolid) B Bacterial 50S Ribosomal Subunit A->B targets C Binding to 23S rRNA (Domain V) B->C contains D Inhibition of Initiation Complex Formation C->D E Blockage of Protein Synthesis D->E F Bacterial Cell Death or Growth Inhibition E->F

Caption: Mechanism of action of oxazolidinone antibiotics.

The synthesis of Delpazolid involves the nucleophilic substitution of a leaving group on the oxazolidinone core with the primary amine of this compound.[2] This is followed by deprotection of the Boc group to yield the final active pharmaceutical ingredient.

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Drug Conjugates

This building block is also utilized in the synthesis of drug-linker systems for targeted cancer therapy. For instance, it has been incorporated into the linker of Gonadotropin-Releasing Hormone (GnRH)-drug conjugates.[3] In this context, the diamine moiety serves as a spacer between the targeting peptide (GnRH analogue) and the cytotoxic drug.

Experimental Protocols

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using standard coupling reagents.[8]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DIPEA (N,N-Diisopropylethylamine) or HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.

Reactant/ReagentMolar Eq.PurityTypical Yield
Carboxylic Acid1.0>98%70-90%[8]
This compound1.05>97%
HBTU1.1>98%
DIPEA2.5>99%
Protocol 2: Reductive Amination with an Aldehyde

This protocol details the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.[8]

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reactant/ReagentMolar Eq.PurityTypical Yield
Aldehyde1.0>98%85-95%[9][10]
This compound1.1>97%
Sodium triacetoxyborohydride (STAB)1.5>95%
Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the secondary amine for further functionalization.[8]

Materials:

  • N-Boc protected substrate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).

  • Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine.

Reactant/ReagentMolar Eq.PurityTypical Yield
N-Boc Protected Substrate1.0>95%>95%[2]
Trifluoroacetic acid (TFA)5-10>99%

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique structure with a Boc-protected secondary amine and a free primary amine allows for controlled, sequential reactions, making it an ideal choice for introducing the N,N'-dimethylethylenediamine linker into complex molecules such as antibiotics and drug conjugates. The provided protocols for amide coupling, reductive amination, and Boc deprotection serve as a foundation for its application in the synthesis of a wide range of biologically active compounds.

References

Synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate via Selective Boc Protection of N,N'-Dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. This compound is generated through the selective mono-Boc protection of the symmetrical secondary diamine, N,N'-dimethylethylenediamine. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability in various chemical environments and its straightforward removal under acidic conditions.

Achieving selective monofunctionalization of symmetrical diamines like N,N'-dimethylethylenediamine is a frequent challenge in synthetic chemistry, often resulting in a mixture of mono- and di-protected products. The methodologies presented herein are designed to optimize the yield of the desired mono-protected product, a crucial intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.

Strategies for Selective Mono-Boc Protection

The selective mono-protection of symmetrical diamines hinges on strategies that disfavor the second protection event after the first has occurred. Key strategies include:

  • Stoichiometric Control: Utilizing a precise molar ratio of the diamine to the Boc-protecting agent (di-tert-butyl dicarbonate, Boc₂O) is a common approach. Using an excess of the diamine statistically favors the mono-protected product.

  • Slow Addition: The slow, dropwise addition of the Boc anhydride to the diamine solution helps to maintain a low concentration of the protecting agent, thereby reducing the likelihood of di-protection.[1]

  • In Situ Mono-protonation: One of the amino groups of the diamine can be selectively deactivated by in situ protonation with one equivalent of acid. The resulting ammonium salt is unreactive towards the electrophilic Boc anhydride, allowing for the selective protection of the remaining free amine.[2][3] This can be achieved using sources like hydrogen chloride or by the reaction of chlorotrimethylsilane (Me₃SiCl) with an alcohol solvent.[2]

  • Temperature Control: Maintaining a low temperature (e.g., 0 °C) during the addition of the Boc anhydride is critical for controlling the exothermic reaction and enhancing selectivity.[1]

Experimental Protocols

Two protocols are presented for the synthesis of this compound from N,N'-dimethylethylenediamine. Protocol 1 is a high-yield procedure, while Protocol 2 offers an alternative with a different solvent and workup.

Protocol 1: High-Yield Synthesis in Dichloromethane

This protocol details a high-yield method for the selective mono-Boc protection of N,N'-dimethylethylenediamine.

Materials:

  • N,N'-Dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Methanol (for chromatography)

Procedure: [4]

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

  • Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Quench the reaction with deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield this compound as a colorless oil.[4]

Protocol 2: Synthesis in Tetrahydrofuran

This protocol provides an alternative method using tetrahydrofuran as the solvent.

Materials:

  • N,N'-Dimethylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Potassium bicarbonate (KHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [5]

  • Dissolve N,N'-dimethylethylenediamine (8.8 g) in tetrahydrofuran (200 mL).

  • Over a 10-minute period, add a solution of di-tert-butyl dicarbonate (4.36 g) in tetrahydrofuran (30 mL).

  • Stir the reaction mixture for 72 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between diethyl ether and a potassium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the title compound.[5]

Data Presentation

The following table summarizes the quantitative data from the described protocols for the synthesis of this compound.

ProtocolStarting DiamineBoc ReagentSolventReaction TimeYieldReference
1N,N'-DimethylethylenediamineDi-tert-butyl dicarbonateDichloromethaneOvernight81%[4]
2N,N'-DimethylethylenediamineDi-tert-butyl dicarbonateTetrahydrofuran72 hours58%[5]

Visualizations

Experimental Workflow for Protocol 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Product A Dissolve N,N'-dimethylethylenediamine in DCM B Cool solution to 0 °C A->B D Slowly add Boc₂O solution at 0 °C B->D C Prepare Boc₂O solution in DCM C->D E Warm to RT and stir overnight D->E F Quench with water E->F G Extract with DCM F->G H Dry organic layer G->H I Concentrate H->I J Silica gel column chromatography I->J K This compound J->K

Caption: Workflow for the high-yield synthesis of this compound.

Logical Relationship of Selective Protection

G cluster_strategies Strategies for Selectivity Diamine Symmetrical Diamine (e.g., N,N'-Dimethylethylenediamine) MonoBoc Mono-Boc Protected Diamine (Desired Product) Diamine->MonoBoc + Boc₂O Boc2O Boc₂O DiBoc Di-Boc Protected Diamine (Byproduct) MonoBoc->DiBoc + Boc₂O Stoichiometry Excess Diamine Stoichiometry->MonoBoc SlowAddition Slow Boc₂O Addition SlowAddition->MonoBoc LowTemp Low Temperature LowTemp->MonoBoc Protonation In Situ Mono-protonation Protonation->MonoBoc

Caption: Strategies to favor the formation of the mono-Boc protected product over the di-protected byproduct.

References

Application Notes and Protocols: Standard Reaction Conditions for the Synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the standard reaction conditions for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a key intermediate in pharmaceutical and chemical research. The document includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Overview of Synthetic Approach

The synthesis of this compound is typically achieved through the selective N-Boc protection of N,N'-dimethylethylenediamine. This method involves the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O) under controlled temperature conditions. The use of a suitable solvent and a specific stoichiometry of reagents is crucial for achieving a high yield and purity of the desired monosubstituted product.

Summary of Reaction Conditions

The following table summarizes the key quantitative data and conditions for the synthesis of this compound.

ParameterValueReference
Reactants N,N'-dimethylethylenediamine, Di-tert-butyl dicarbonate[1]
Solvent Dichloromethane (DCM)[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time Overnight[1]
Purification Method Silica gel column chromatography[1]
Eluent System Methanol/Dichloromethane (1/20, V/V)[1]
Yield 81%[1]
Final Product Form Colorless oil[1]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of this compound.[1]

Materials:

  • N,N'-dimethylethylenediamine (5.00 g, 57 mmol)

  • Di-tert-butyl dicarbonate (5.00 g, 22 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled solution of N,N'-dimethylethylenediamine while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Upon completion of the reaction, quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, V/V) eluent system.

  • Collect the fractions containing the desired product and concentrate them to yield this compound as a colorless oil (4.37 g, 81% yield).

Characterization Data

The structure of the synthesized compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).[1]

  • HRMS (ESI) m/z [M+H]⁺: Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants N,N'-dimethylethylenediamine + Di-tert-butyl dicarbonate reaction_conditions DCM, 0°C to RT, Overnight reactants->reaction_conditions 1. crude_product Crude Product Mixture reaction_conditions->crude_product 2. quench Quench with H₂O crude_product->quench extraction Extract with DCM quench->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate drying->concentration chromatography Silica Gel Column Chromatography (MeOH/DCM) concentration->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

While the N-Boc protection of N,N'-dimethylethylenediamine is a common method, other synthetic strategies have been reported for similar compounds. For instance, a two-step method involving the reductive amination of N-tert-butoxycarbonyl-1,2-ethylenediamine with paraformaldehyde, followed by reduction with sodium borohydride, has been described for the synthesis of tert-butyl 2-(methylamino)ethylcarbamate.[2] Another approach involves the reaction of N-Boc-bromoethylamine with methylamine.[2] These alternative routes may offer advantages in terms of starting material availability or scalability and could potentially be adapted for the synthesis of the title compound.

Safety Information

  • This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

  • All manipulations should be performed in a well-ventilated fume hood.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: Interpreting the 1H NMR Spectrum of Tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl methyl(2-(methylamino)ethyl)carbamate. This document includes a comprehensive experimental protocol for data acquisition, a detailed analysis of the spectral data, and a visual representation of the molecular structure with corresponding proton assignments.

Introduction

This compound is a chemical compound containing both a carbamate and an amine functional group. 1H NMR spectroscopy is a powerful analytical technique used to elucidate the structure of this molecule by providing information about the chemical environment, connectivity, and number of different types of protons. This document serves as a practical guide for researchers utilizing 1H NMR for the structural characterization of this and similar compounds.

Experimental Protocol

This section outlines the protocol for the preparation and 1H NMR analysis of this compound.

2.1. Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Purity: Ensure the sample of this compound is of sufficient purity (typically >95%) to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.[1] The choice of solvent is critical as it should dissolve the sample and not have signals that overlap with the analyte peaks.[2]

  • Concentration: Prepare a solution with a concentration of 5-25 mg/mL.[2] A dilute solution generally provides better resolution due to lower viscosity.[2]

  • Procedure:

    • Weigh approximately 10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial.

    • Gently agitate the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube and label it clearly.

2.2. NMR Data Acquisition

  • Instrumentation: A 400 MHz NMR spectrometer was used to acquire the data presented.[1]

  • Parameters:

    • Nucleus: 1H

    • Solvent: CDCl3

    • Temperature: Room temperature

    • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

    • Acquisition Parameters: Standard acquisition parameters for 1H NMR should be employed, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Data Presentation and Interpretation

The 1H NMR spectrum of this compound in CDCl3 exhibits five distinct signals. The chemical shifts (δ), multiplicities, and integrations are summarized in the table below.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationProtons
a3.39-3.36Multiplet2H-N-CH₂ -CH₂-
b2.95-2.90Singlet3HBoc-N-CH₃
c2.76Multiplet2H-CH₂-CH₂ -NH-
d2.48Singlet3H-NH-CH₃
e1.48Singlet9H-C(CH₃)₃

3.1. Detailed Signal Analysis

  • δ 3.39-3.36 (m, 2H): This multiplet corresponds to the two protons of the methylene group adjacent to the carbamate nitrogen (-N-CH₂-CH₂-). The multiplet nature arises from coupling to the adjacent methylene group.

  • δ 2.95-2.90 (s, 3H): This sharp singlet is assigned to the three protons of the methyl group directly attached to the carbamate nitrogen (Boc-N-CH₃). The singlet nature indicates no adjacent protons to couple with.

  • δ 2.76 (m, 2H): This multiplet represents the two protons of the methylene group adjacent to the secondary amine nitrogen (-CH₂-CH₂-NH-). It appears as a multiplet due to coupling with the neighboring methylene group.

  • δ 2.48 (s, 3H): This singlet corresponds to the three protons of the methyl group on the secondary amine (-NH-CH₃). It is a singlet as there are no protons on the adjacent nitrogen to cause splitting. The proton on the nitrogen typically undergoes rapid exchange and does not couple.

  • δ 1.48 (s, 9H): This intense singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) of the Boc protecting group. The high degree of symmetry results in a single, sharp signal.

Visualization

The following diagrams illustrate the chemical structure and the logical workflow for interpreting the 1H NMR spectrum of this compound.

structure_and_assignments Structure of this compound with 1H NMR Assignments cluster_structure Chemical Structure cluster_assignments Proton Assignments mol a a: -N-CH₂-CH₂- @ 3.39-3.36 ppm mol->a Methylene (adjacent to carbamate N) b b: Boc-N-CH₃ @ 2.95-2.90 ppm mol->b Methyl (on carbamate N) c c: -CH₂-CH₂-NH- @ 2.76 ppm mol->c Methylene (adjacent to amine N) d d: -NH-CH₃ @ 2.48 ppm mol->d Methyl (on amine N) e e: -C(CH₃)₃ @ 1.48 ppm mol->e tert-Butyl

Caption: Chemical structure and 1H NMR proton assignments.

workflow Workflow for 1H NMR Spectrum Interpretation sample_prep Sample Preparation (Dissolve in CDCl3) data_acq Data Acquisition (400 MHz Spectrometer) sample_prep->data_acq spectrum 1H NMR Spectrum data_acq->spectrum analyze_shifts Analyze Chemical Shifts (δ) spectrum->analyze_shifts analyze_integration Analyze Integration (Proton Count) spectrum->analyze_integration analyze_splitting Analyze Splitting (Multiplicity) spectrum->analyze_splitting assign_signals Assign Signals to Protons analyze_shifts->assign_signals analyze_integration->assign_signals analyze_splitting->assign_signals structure_confirm Structure Confirmation assign_signals->structure_confirm

Caption: Logical workflow for 1H NMR spectral interpretation.

References

Application Note: LC-MS Protocol for Monitoring Reactions of tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-tert-butyloxycarbonyl (Boc) protected diamines, such as tert-butyl methyl(2-(methylamino)ethyl)carbamate, are crucial building blocks in pharmaceutical and chemical synthesis. Monitoring the progress of reactions involving these compounds is essential for optimizing reaction conditions, determining endpoints, and ensuring product purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for this purpose, offering high sensitivity, selectivity, and speed.[1] It allows for the simultaneous monitoring of starting materials, intermediates, products, and byproducts. This application note provides a detailed protocol for the rapid monitoring of reactions involving this compound using a standard LC-MS system.

Analyte Information

  • Compound: this compound

  • Synonyms: N-Boc-N,N'-dimethylethylenediamine[2]

  • Molecular Formula: C₉H₂₀N₂O₂[3]

  • Molecular Weight: 188.27 g/mol [2]

  • Expected [M+H]⁺: 189.1603[4]

Experimental Protocols

1. Sample Preparation for Reaction Monitoring

For rapid reaction monitoring, minimal sample preparation is often sufficient. The goal is to quickly quench the reaction and dilute the sample to a concentration suitable for LC-MS analysis.

  • Procedure:

    • At specified time intervals, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Immediately quench the aliquot by diluting it in a pre-filled vial containing 490-990 µL of a solvent that is miscible with the reaction solvent but stops the reaction, such as acetonitrile or methanol. This results in a 50x to 200x dilution.[5]

    • Vortex the diluted sample for 10-15 seconds to ensure homogeneity.

    • If the reaction mixture contains solid particles, centrifuge the diluted sample or filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[6]

    • Perform a second dilution if necessary, using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentration into the optimal range for the detector (typically 1-10 µg/mL).[5]

    • Transfer the final diluted sample to an autosampler vial for LC-MS injection.

2. Liquid Chromatography (LC) Method

A reversed-phase UPLC or HPLC system is recommended for good separation of the polar starting material from potentially more hydrophobic products.[7]

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[7] A C8 column is also a suitable alternative.[8]

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1-5 µL

  • LC Gradient: A fast gradient is suitable for rapid monitoring.

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
1.55.095.0
2.05.095.0
2.195.05.0
3.095.05.0

3. Mass Spectrometry (MS) Method

The compound contains two basic nitrogen atoms, making it ideal for positive ion electrospray ionization (ESI).

  • MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • Acquisition Mode: Full Scan

  • Scan Range: m/z 100 - 600 (This range should be adjusted to include the expected mass of reactants and products).

Data Presentation

The following table summarizes the key parameters for the LC-MS method. By monitoring the ion chromatograms for the m/z values of the starting material and expected products, the progress of the reaction can be effectively tracked.

Table 1: Summary of LC-MS Parameters

Parameter Setting
LC Parameters
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 1.5 min
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 1-5 µL
MS Parameters
Ionization Mode ESI Positive
Scan Mode Full Scan (m/z 100-600)
Capillary Voltage 3.0 kV
Key Ions to Monitor
Starting Material [M+H]⁺ m/z 189.16
Reactant (Example) User Defined

| Product [M+H]⁺ | User Defined (Calculated based on reaction) |

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring a chemical reaction using this LC-MS protocol.

Reaction_Monitoring_Workflow LC-MS Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Review Reaction Ongoing Chemical Reaction Sampling 1. Withdraw Aliquot (e.g., 10 µL) Reaction->Sampling Quench 2. Quench & Dilute (e.g., in 990 µL ACN) Sampling->Quench Vial 3. Transfer to LC-MS Vial Quench->Vial LCMS 4. LC-MS Injection & Data Acquisition Vial->LCMS Data 5. Data Analysis (Extract Ion Chromatograms for Reactants & Products) LCMS->Data

Caption: Workflow for LC-MS based reaction monitoring.

References

Application Notes and Protocols for the Purification of tert-Butyl methyl(2-(methylamino)ethyl)carbamate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl methyl(2-(methylamino)ethyl)carbamate is a chemical intermediate frequently utilized in the synthesis of more complex molecules in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine, a common strategy to selectively mask a reactive site during multi-step synthetic sequences. Effective purification of this intermediate is crucial to ensure the purity of subsequent products and the reliability of biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established synthetic procedures.[1]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₉H₂₀N₂O₂[1]
Molecular Weight 188.27 g/mol [1]
Appearance Colorless to light yellow oil/liquid[1]
Boiling Point 244.5 ± 19.0 °C (Predicted)[1]
Density 0.957 ± 0.06 g/cm³ (Predicted)[1]
Storage 2–8 °C under inert gas (Nitrogen or Argon)[1]

Experimental Protocol: Column Chromatography Purification

This protocol outlines the purification of crude this compound on silica gel.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or Petroleum Ether, technical grade (for slurry packing)

  • Glass chromatography column

  • Separatory funnel or addition funnel (for solvent loading)

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate (KMnO₄) stain or other suitable TLC visualization agent

  • Rotary evaporator

  • High vacuum pump

2. Preparation of the Eluent:

  • Prepare a 1:20 (v/v) solution of methanol in dichloromethane. For example, to make 1050 mL of eluent, mix 50 mL of methanol with 1000 mL of dichloromethane.

  • Ensure the solvents are thoroughly mixed.

3. Column Packing:

  • Select an appropriately sized chromatography column. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Prepare a slurry of silica gel in a non-polar solvent like hexanes or petroleum ether.

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Gently tap the column to aid in packing.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Pre-equilibrate the column by passing 2-3 column volumes of the prepared eluent (1:20 MeOH/DCM) through the packed silica gel.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble or oily samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin the elution by adding the 1:20 MeOH/DCM eluent to the top of the column.

  • Maintain a constant flow rate. A typical flow rate is 2-5 mL/min, but this will vary with column size.

  • Collect fractions of a consistent volume (e.g., 10-20 mL per fraction).

6. Monitoring the Separation (TLC Analysis):

  • Spot a small aliquot from each collected fraction onto a TLC plate.

  • Also spot the starting crude material and, if available, a pure standard of the target compound.

  • Develop the TLC plate in the same eluent system (1:20 MeOH/DCM).

  • Visualize the spots using a suitable stain, such as potassium permanganate, which is effective for visualizing amines.

  • Combine the fractions that contain the pure desired product.

7. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting oil under high vacuum to remove any residual solvent.

  • The final product should be a colorless oil.[1] An expected yield after a successful synthesis and purification is approximately 81%.[1]

Diagrams

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (1:20 MeOH/DCM) elute Elute with Mobile Phase prep_eluent->elute pack_column Pack Column (Silica Gel Slurry) load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dissolve in DCM or Dry Load) prep_sample->load_sample load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry product Pure Product (Colorless Oil) dry->product

Caption: Workflow for the column chromatography purification of this compound.

References

Application Notes and Protocols: Tert-butyl methyl(2-(methylamino)ethyl)carbamate in Pharmaceutical Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl(2-(methylamino)ethyl)carbamate (CAS No. 112257-19-9) is a versatile bifunctional molecule that has emerged as a critical building block in the development of complex pharmaceutical agents. Its structure, featuring a Boc-protected secondary amine and a free secondary amine, allows for sequential and site-selective chemical modifications. This unique characteristic makes it an invaluable intermediate in the synthesis of a variety of therapeutic compounds, ranging from small molecule kinase inhibitors to sophisticated antibody-drug conjugates (ADCs). The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of one of the amine functionalities, which can be readily removed under acidic conditions, enabling further synthetic transformations. This document provides detailed application notes, experimental protocols, and visualizations of its utility in pharmaceutical research and development.

Chemical Properties

PropertyValue
CAS Number 112257-19-9
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Appearance Colorless to light yellow liquid
Storage 2°C - 8°C, keep dry

Applications in Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of several classes of pharmaceutical agents:

  • Kinase Inhibitors: It is a crucial component in the synthesis of targeted cancer therapies, such as the third-generation epidermal growth factor receptor (EGFR) inhibitor, omisertinib (AZD9291).

  • Antibody-Drug Conjugates (ADCs): This carbamate is utilized in the construction of linker-payload systems for ADCs, enabling the stable linkage and subsequent release of cytotoxic agents in target cancer cells.

  • Antibiotics: It has been cited as a potential intermediate in the synthesis of antibiotics like rifampicin and fluoroquinolones such as pefloxacin and difloxacin, where the protected diamine moiety is a common structural feature.[1][2][3]

I. Synthesis of an Intermediate for Omisertinib (AZD9291)

Omisertinib (AZD9291) is an irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer. This compound is not directly used, but a structurally related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, serves as a key intermediate. The synthesis of this intermediate is a prime example of the utility of protected diamines in multi-step organic synthesis. A three-step synthesis starting from 4-fluoro-2-methoxy-5-nitroaniline has been reported with a high overall yield.[4][5]

Quantitative Data for Omisertinib Intermediate Synthesis
StepReactionReagentsYield
1 Acylation4-fluoro-2-methoxy-5-nitroaniline, Boc₂O, triethylamine, DMAP90%
2 Nucleophilic Substitution(4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester, N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA92%
3 Reduction{4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester, 80% hydrazine hydrate, FeCl₃, activated carbon98%
Overall ~81%
Experimental Protocol: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate[4][5]

Step 1: Synthesis of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester

  • Dissolve 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol) and triethylamine (32.25 mmol) in dichloromethane (DCM, 30 mL).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 9.4 g, 43.0 mmol) in DCM (30 mL) slowly to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with DCM (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a yellow solid (5.5 g, 90% yield).

Step 2: Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester

  • In a reaction vessel, combine (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (from Step 1), N¹,N¹,N²-trimethylethane-1,2-diamine, and N,N-Diisopropylethylamine (DIPEA) (3.82 mL, 22.0 mmol) in N,N-Dimethylacetamide (DMA, 100 mL).

  • Heat the mixture to 60°C and stir for 2 hours.

  • After cooling, extract the mixture with DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield an orange solid (7.5 g, 92% yield).

Step 3: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate

  • Dissolve {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol and heat to 60°C.

  • Add FeCl₃ (0.5 g, 3.0 mmol) and activated carbon.

  • Continue heating to 80°C and add 80% hydrazine hydrate (1.7 g, 34.0 mmol) to the reaction mixture.

  • Stir the resulting mixture at 80°C for 1 hour, then cool to room temperature.

  • Filter the mixture and wash the filtrate with ethanol.

  • Extract the filtrate with DCM (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow oily liquid (2.5 g, 98% yield).

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Omisertinib Intermediate Start 4-fluoro-2-methoxy-5-nitroaniline Step1 Acylation with Boc₂O Yield: 90% Start->Step1 Intermediate1 (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester Step1->Intermediate1 Step2 Nucleophilic Substitution with N¹,N¹,N²-trimethylethane-1,2-diamine Yield: 92% Intermediate1->Step2 Intermediate2 {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester Step2->Intermediate2 Step3 Nitro Reduction with Hydrazine Hydrate Yield: 98% Intermediate2->Step3 End tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate (Omisertinib Intermediate) Step3->End G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Omisertinib Omisertinib (AZD9291) Omisertinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis G cluster_0 Antibody-Drug Conjugate (ADC) Mechanism of Action ADC ADC Antigen Tumor Antigen ADC->Antigen Internalization 2. Internalization (Endocytosis) ADC->Internalization TumorCell Tumor Cell Binding 1. Binding Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis 5. Apoptosis Payload->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS 112257-19-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile building block. As a crucial intermediate in pharmaceutical and organic synthesis, mastering its preparation is key to the successful construction of complex molecules.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.

Issue 1: Low Overall Yield (<70%)

Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yield in this synthesis typically points to one of two critical areas: incomplete reaction during the Boc protection step or the formation of side products. Let's break down the potential causes and solutions.

Potential Cause A: Inefficient Monoprotection of the Diamine

The primary challenge in synthesizing the target molecule is often the selective monoprotection of N,N'-dimethylethylenediamine.[3] The use of di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the undesired di-Boc protected byproduct, consuming your starting material and complicating purification.

Solution: Controlled Addition of Boc Anhydride

To favor mono-protection, the Boc anhydride should be the limiting reagent. A slow, dropwise addition of a solution of Boc₂O to a cooled solution of the diamine is crucial.[3] This maintains a high concentration of the diamine relative to the protecting agent, increasing the probability of the Boc group reacting with an unprotected diamine molecule rather than the already mono-protected product.

Experimental Protocol: Optimized Mono-Boc Protection

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dimethylethylenediamine (e.g., 5.00 g, 57 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 25 mL).[3][4]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction's exothermicity and minimize side reactions.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (e.g., 5.00 g, 22 mmol) in the same solvent (e.g., 25 mL).[3]

  • Slow Addition: Add the Boc₂O solution dropwise to the cooled diamine solution over a period of at least 30 minutes, ensuring the temperature remains at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., overnight) to ensure completion.[3]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the desired product.

Potential Cause B: Side Reactions During N-Alkylation (if applicable)

If your synthetic route involves N-alkylation of a mono-Boc protected ethylenediamine, overalkylation is a common pitfall, leading to the formation of quaternary ammonium salts or dialkylated products.[5]

Solution: Stoichiometry and Choice of Alkylating Agent

Careful control of the stoichiometry of the alkylating agent (e.g., methyl iodide) is essential. Using a slight excess of the amine starting material can help to consume the alkylating agent and minimize overalkylation. The choice of base and solvent also plays a critical role. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as DMF are often effective for this transformation.[6]

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my NMR spectrum shows unexpected peaks. What are the common impurities and how can I avoid them?

A: The presence of impurities often indicates either incomplete reaction or the formation of closely related side products that are difficult to separate.

Common Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
Di-Boc Protected Diamine Excess Boc₂O or insufficiently controlled addition.Use diamine in excess and add Boc₂O solution dropwise at 0 °C.[3]
Unreacted Starting Material Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS until the starting material is consumed.[7]
Over-alkylated Products Excess alkylating agent or overly harsh reaction conditions.Use precise stoichiometry for the alkylating agent and a suitable base/solvent system.
tert-Butylated Byproducts Acid-catalyzed side reaction during Boc deprotection (if applicable).[8]Use scavengers like triethylsilane or anisole during deprotection to trap the tert-butyl cation.[9]

Solution: Rigorous Reaction Monitoring and Purification

  • Reaction Monitoring: Frequent monitoring by TLC or LC-MS is your first line of defense.[7] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Purification: Silica gel column chromatography is typically effective for purifying the final product.[3] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol in dichloromethane, can effectively separate the desired product from common impurities.[3]

Issue 3: Difficulty in Removing the Boc Protecting Group (if applicable)

Q: I am struggling with the deprotection of the Boc group in a subsequent step. The reaction is either incomplete or leads to decomposition. What should I do?

A: Incomplete Boc deprotection is a common issue, often stemming from insufficient acid strength or concentration.[9]

Potential Cause: Inadequate Acidic Conditions

The stability of the Boc group can be influenced by the steric environment and the electronic properties of the molecule. Standard conditions like trifluoroacetic acid (TFA) in DCM may not be sufficient for complete removal.[9]

Solution: Stronger Acidic Systems or Modified Conditions

  • Increase Acid Concentration: Gradually increase the concentration of TFA.

  • Use a Stronger Acid: If TFA is ineffective, consider using a stronger acid like hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Elevated Temperature: Gentle heating can sometimes facilitate the reaction, but this should be done cautiously to avoid potential side reactions.[9]

  • Ensure Anhydrous Conditions: Water can reduce the effectiveness of acids like TFA, so using anhydrous solvents and fresh reagents is important.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Boc protection step?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction.[3][4] They are relatively inert and provide good solubility for both the diamine and the Boc anhydride.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the mono-Boc product, and the di-Boc byproduct. Staining with ninhydrin can be used to visualize the amine spots. For more quantitative analysis, LC-MS is recommended.[7]

Q3: What are the best practices for the work-up and purification of the final product?

A3: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble byproducts and excess reagents. The reaction mixture can be quenched with water and extracted with an organic solvent like dichloromethane.[3] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[3] The crude product is then purified by silica gel column chromatography.[3]

Q4: Are there alternative synthetic routes to consider?

A4: Yes, several alternative routes have been reported. One common alternative involves the reductive amination of N-Boc-aminoacetaldehyde with methylamine.[10] Another approach starts from N-Boc-ethanolamine, which is converted to a leaving group (e.g., a mesylate or tosylate) and then displaced with methylamine.[11] A method involving the reduction of an isocyanate intermediate has also been described.[11][12] The choice of route will depend on the availability of starting materials, scalability, and the specific requirements of your overall synthetic plan.

Visualizing the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product N,N'-dimethylethylenediamine N,N'-dimethylethylenediamine Boc Protection Boc Protection N,N'-dimethylethylenediamine->Boc Protection DCM or THF, 0°C to RT Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Boc Protection This compound This compound Boc Protection->this compound Work-up & Purification

Caption: A typical synthetic workflow for this compound.

Logical Troubleshooting Flow

When encountering low yield, this decision tree can guide your troubleshooting process.

TroubleshootingFlow Start Low Yield Observed CheckPurity Analyze Crude Product by NMR/LC-MS Start->CheckPurity MajorImpurity Identify Major Impurity CheckPurity->MajorImpurity DiBoc Di-Boc Product MajorImpurity->DiBoc Di-Boc StartingMaterial Unreacted Starting Material MajorImpurity->StartingMaterial Starting Material OtherSideProducts Other Side Products MajorImpurity->OtherSideProducts Other OptimizeProtection Optimize Boc Protection: - Slow addition of Boc₂O - Maintain 0°C DiBoc->OptimizeProtection OptimizeReactionTime Optimize Reaction: - Increase reaction time - Monitor by TLC/LC-MS StartingMaterial->OptimizeReactionTime RevisitConditions Re-evaluate Reaction Conditions: - Check reagent purity - Ensure inert atmosphere OtherSideProducts->RevisitConditions

References

Troubleshooting common issues in tert-butyl methyl(2-(methylamino)ethyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tert-butyl methyl(2-(methylamino)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for common issues encountered during the synthesis and subsequent use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the selective mono-N-Boc protection of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] This reaction aims to protect one of the secondary amine groups, leaving the other available for further functionalization.

Q2: What are the primary challenges and side products in this synthesis?

A2: The main challenges are achieving high mono-selectivity and avoiding the formation of the di-Boc byproduct, where both nitrogen atoms become protected.[1] Other common issues include incomplete reactions leading to low yields and difficulties in purifying the final product.[2]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the purified compound under an inert gas atmosphere (like nitrogen or argon) at 2–8 °C to ensure its stability.

Troubleshooting Guide: Synthesis of this compound

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Reaction

Question: I am attempting to synthesize this compound, but I am observing a low yield and significant amounts of unreacted N,N'-dimethylethylenediamine. What could be the cause?

Answer: Low yields or incomplete reactions are often due to several factors:

  • Insufficient Boc₂O: The molar ratio of di-tert-butyl dicarbonate to the diamine is critical. An insufficient amount of Boc₂O will result in unreacted starting material.[1]

  • Suboptimal Reaction Conditions: The reaction is often performed at a low initial temperature (e.g., 0 °C) and then allowed to warm to room temperature.[3] Insufficient reaction time or deviation from the optimal temperature profile can lead to an incomplete reaction.[1]

  • Ineffective Base: A base, such as triethylamine (TEA), is crucial to neutralize the acidic byproduct formed during the reaction. Ensure the base is of high purity and used in the correct stoichiometric amount.[1]

Issue 2: Formation of Di-Boc Byproduct

Question: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the di-Boc protected byproduct. How can this be minimized?

Answer: The formation of the di-Boc byproduct is a common problem due to the presence of two nucleophilic amine groups in N,N'-dimethylethylenediamine.[2] To minimize its formation:

  • Control Stoichiometry: Carefully control the amount of di-tert-butyl dicarbonate used. Using a stoichiometric amount or only a slight excess relative to the diamine can suppress the second reaction. Some flow chemistry optimizations have found that using slightly less than one equivalent of Boc-anhydride (e.g., 0.8 equivalents) can maximize the yield of the mono-protected product.

  • Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the cooled diamine solution helps to maintain a low local concentration of the protecting agent, which favors mono-protection.[2]

  • In Situ Mono-protonation: A strategy to enhance selectivity involves the in situ mono-protonation of the diamine. By adding a controlled amount of an acid source (e.g., HCl generated from trimethylsilyl chloride), one of the amine groups can be temporarily deactivated as its salt, favoring mono-Boc protection at the other amine.[2]

Issue 3: Difficulty in Purification

Question: I am struggling to purify my product by column chromatography. The product seems to co-elute with impurities or streak on the column.

Answer: Purification of amines by silica gel chromatography can be challenging. Here are some solutions:

  • Optimize Eluent System: Use a gradient elution, starting with a non-polar mobile phase (e.g., high hexane content) and gradually increasing the polarity with a solvent like ethyl acetate.[2] A common gradient starts from 1:50 ethyl acetate/hexane and gradually increases to 1:10.[4]

  • Use a Basic Modifier: Amines can interact with the acidic silanol groups on the silica gel, leading to streaking and decomposition. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel, improving peak shape and recovery.[2]

  • Acid-Base Extraction: Before chromatography, an acid-base workup can be effective. The mono-Boc product and unreacted diamine can be extracted into an acidic aqueous layer, leaving the neutral di-Boc byproduct in the organic phase. After separation, the aqueous layer can be basified, and the desired product extracted with an organic solvent.[5]

Data Presentation: Synthesis Parameters

The following table summarizes typical reaction parameters for the synthesis of mono-Boc protected diamines. Yields are highly dependent on the specific substrate and reaction conditions.

ParameterConditionExpected OutcomeSource(s)
Stoichiometry
Boc₂O vs. Diamine0.8 : 1 (in flow)Maximizes mono-Boc product (45% yield for piperazine)
1 : 1Good selectivity with controlled addition[2]
> 1.1 : 1Increased risk of di-Boc formation[1]
Temperature
Initial-30 °C to 0 °CControls initial exotherm, improves selectivity[1][3]
ReactionRoom TemperatureAllows reaction to proceed to completion[1][3]
Base
Triethylamine (TEA)1.2 equivalentsEffective neutralization of acidic byproduct[2]

Troubleshooting Guide: Reactions Using this compound

This section provides guidance for common issues when using the title compound as a reactant.

Issue 1: Low Yield in Alkylation or Acylation Reactions

Question: I am attempting to perform an alkylation (or acylation) on the unprotected secondary amine of this compound, but the yield is low.

Answer: Low yields in subsequent reactions can be due to:

  • Steric Hindrance: The N-methyl group and the adjacent Boc-protected amine can create steric hindrance, slowing down the reaction. Consider using more reactive electrophiles or extending the reaction time.

  • Base Incompatibility: Ensure the base used is strong enough to deprotonate the secondary amine if required, but not so strong that it cleaves the Boc group. Non-nucleophilic bases are often preferred.

  • Impure Starting Material: The presence of unreacted N,N'-dimethylethylenediamine or the di-Boc byproduct from the previous step can interfere with the desired reaction. Ensure the purity of your starting material.

Issue 2: Incomplete Reductive Amination

Question: I am using this compound in a reductive amination reaction, but it is not going to completion.

Answer: Common causes for incomplete reductive amination include:

  • Inefficient Imine Formation: The initial formation of the iminium ion is crucial. This step is often favored under mildly acidic conditions. Ensure your reaction conditions are suitable for imine formation.[1]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reducing agent for this transformation as it is selective for the imine over the carbonyl starting material.[1]

  • Reaction Time and Temperature: Some reductive aminations can be slow. Monitor the reaction by TLC or LC-MS and consider extending the reaction time.[1]

Issue 3: Unwanted Deprotection of the Boc Group

Question: During my reaction, I am observing the loss of the Boc protecting group. How can I prevent this?

Answer: The Boc group is sensitive to acidic conditions.[6]

  • Avoid Strong Acids: Do not use strong acidic conditions in your reaction or workup if you intend to keep the Boc group intact.

  • Buffer the Reaction: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain neutral conditions.

  • Temperature Control: In some cases, high temperatures can lead to the thermal cleavage of the Boc group.[7]

Troubleshooting Guide: Boc Deprotection

Question: I am trying to remove the Boc group, but the reaction is either incomplete or I am getting side products.

Answer: Common issues with Boc deprotection include:

  • Incomplete Deprotection: While strong acids like trifluoroacetic acid (TFA) or HCl in dioxane are effective, ensure you are using a sufficient excess and allowing adequate reaction time.[6] Monitoring by TLC or LC-MS is crucial.

  • Side Reactions with Cation Scavengers: The deprotection mechanism generates a tert-butyl cation, which can alkylate other nucleophilic sites in your molecule. The use of scavengers like anisole or triisopropylsilane (TIS) can help to trap this cation.[7]

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, standard Boc deprotection methods may not be suitable. Milder acidic conditions or alternative deprotection methods may be necessary. Aqueous phosphoric acid has been reported as a mild reagent for Boc deprotection.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound[3]
  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction with deionized water (20 mL) and extract with dichloromethane (2 x 40 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, V/V) eluent to obtain the target compound as a colorless oil (expected yield: ~81%).

Protocol 2: General Procedure for Reductive Amination[1]
  • Dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in a suitable solvent like dichloromethane (DCM).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours or until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Boc Deprotection with TFA[7]
  • Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A N,N'-Dimethylethylenediamine C Reaction (DCM, 0°C to RT) A->C B Di-tert-butyl dicarbonate (Boc)₂O B->C D Crude Product C->D E Aqueous Workup D->E F Column Chromatography (Silica gel, MeOH/DCM) E->F G Pure tert-Butyl methyl (2-(methylamino)ethyl)carbamate F->G Troubleshooting_Low_Yield Start Low Yield of Mono-Boc Product Check_Stoichiometry Verify Stoichiometry of (Boc)₂O and Base Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Purity Assess Reagent Purity Start->Check_Purity Di_Boc_Check Significant Di-Boc Byproduct Observed? Check_Stoichiometry->Di_Boc_Check Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Check_Purity->Incomplete_Reaction Adjust_Stoichiometry Action: Decrease (Boc)₂O or use slow addition Di_Boc_Check->Adjust_Stoichiometry Yes Di_Boc_Check->Incomplete_Reaction No Optimize_Conditions Action: Extend reaction time or optimize temperature Use_Fresh_Reagents Action: Use fresh, anhydrous reagents and solvent Incomplete_Reaction->Optimize_Conditions Yes Incomplete_Reaction->Use_Fresh_Reagents If conditions are optimal Sequential_Functionalization Start tert-Butyl methyl (2-(methylamino)ethyl)carbamate Reaction1 Reaction at secondary amine (e.g., Alkylation, Acylation) Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Final_Product Final Product with free secondary amine Deprotection->Final_Product

References

Technical Support Center: Optimizing Boc Deprotection of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the efficient and selective deprotection of tert-butyl methyl(2-(methylamino)ethyl)carbamate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this substrate?

Incomplete deprotection of this compound can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient, especially if the reaction volume is large or the substrate concentration is low.

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid, sterically hindered or electronically stabilized substrates may require longer reaction times or slightly elevated temperatures to proceed to completion.[1]

  • Reagent Quality: The purity and anhydrous nature of reagents and solvents are critical. For instance, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity.

Q2: What are potential side reactions to be aware of when deprotecting this diamine?

The primary side reactions of concern are:

  • tert-Butylation: The generation of the stable tert-butyl cation during deprotection can lead to alkylation of nucleophilic sites.[2] In this specific substrate, the unprotected secondary amine is a potential site for tert-butylation, leading to an undesired byproduct.

  • Intramolecular Cyclization: Although not extensively reported for this specific molecule, there is a theoretical possibility of the newly deprotected primary amine undergoing an intramolecular reaction to form a piperazin-2-one derivative, especially under certain conditions. Careful monitoring of the reaction for byproducts is advised.

  • Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by residual TFA or its anhydride, especially during work-up if not properly neutralized.[3]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected product, being a more polar diamine salt, will have a significantly lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be particularly useful as it will visualize the primary amine of the product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most definitive method for monitoring the reaction. It allows for the accurate tracking of the disappearance of the starting material and the appearance of the product, confirming its mass.[5]

Q4: When should I choose TFA versus HCl for deprotection?

The choice between TFA and HCl often depends on the downstream application and desired salt form of the product.

  • TFA in Dichloromethane (DCM): This is a very common and generally rapid method.[4] However, TFA salts can sometimes be oily and difficult to handle.[6] Complete removal of residual TFA can also be challenging.

  • HCl in Dioxane or other organic solvents: This method often yields a crystalline dihydrochloride salt of the product, which can be easier to isolate and handle via filtration.[6][7] The reaction times can sometimes be longer compared to TFA.[7]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection

Symptoms: Significant amount of starting material observed by TLC or LC-MS after the expected reaction time.

Possible Cause Recommended Solution
Insufficient acid concentration or equivalents.Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or add more equivalents of the acidic solution.[1]
Short reaction time.Extend the reaction time and continue to monitor by TLC or LC-MS.
Low reaction temperature.Allow the reaction to proceed at room temperature if it was started at 0 °C. For particularly stubborn substrates, gentle heating (e.g., to 40°C) can be considered, but must be monitored closely for byproduct formation.
Poor quality of reagents (e.g., wet solvent or old TFA).Use fresh, anhydrous solvents and high-purity acid.
Issue 2: Formation of an Unknown Byproduct

Symptoms: A new spot appears on TLC or a new peak in the LC-MS that does not correspond to the starting material or the desired product.

Possible Cause Recommended Solution
tert-Butylation of the secondary amine.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[2]
Intramolecular cyclization to a piperazinone derivative.Consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature). Analyze the byproduct by MS and NMR to confirm its structure.
Trifluoroacetylation of the product amine (when using TFA).Ensure thorough neutralization during work-up with a base like sodium bicarbonate. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA before neutralization.[3]

Data Presentation

The following tables summarize typical conditions for the Boc deprotection of this compound and structurally related compounds.

Table 1: Comparison of Standard Acidic Deprotection Conditions

ParameterProtocol 1: TFA/DCMProtocol 2: HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
TFA Concentration 20-50% (v/v) in DCM[7]N/A
HCl Equivalents N/A2-10 equivalents[7]
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 4 hours[7]1 - 16 hours[7]
Typical Yield >90%[7]>90%[7]
Product Form TFA salt (often an oil)Dihydrochloride salt (often a solid)[7]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol outlines a general and efficient method for the removal of the Boc group using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv, or as a 20-50% v/v solution in DCM) to the stirred solution.[7] Caution: The reaction can be exothermic and evolves CO₂ gas. Ensure adequate ventilation.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in removing residual TFA.[3]

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diamine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative method that often yields the dihydrochloride salt of the product, which may be easier to isolate.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Place this compound (1.0 equiv) in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane (2-10 equivalents).[7] If solubility is an issue, a minimal amount of methanol can be added as a co-solvent.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[7]

  • Upon completion, if a precipitate has formed, add diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, washing with diethyl ether.

  • Dry the solid under vacuum to obtain the N,N'-dimethylethylenediamine dihydrochloride salt. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.

Mandatory Visualizations

Deprotection_Workflow General Experimental Workflow for Boc Deprotection cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_tfa_path TFA Path (Free Base) cluster_hcl_path HCl Path (Salt) start Dissolve Boc-protected diamine in anhydrous solvent (e.g., DCM) cool Cool to 0 °C (optional) start->cool add_acid Slowly add acid (TFA or HCl solution) cool->add_acid react Stir at RT (1-16 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate solvent and excess acid monitor->evaporate workup_choice Choose Work-up Path evaporate->workup_choice neutralize Neutralize with aq. NaHCO₃ workup_choice->neutralize TFA used precipitate Precipitate/Triturate with ether workup_choice->precipitate HCl used extract Extract with organic solvent neutralize->extract dry Dry, filter, and concentrate extract->dry product_freebase Final Product (Free Diamine) dry->product_freebase filter_solid Filter and wash solid precipitate->filter_solid dry_solid Dry under vacuum filter_solid->dry_solid product_salt Final Product (Diamine Dihydrochloride Salt) dry_solid->product_salt

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Workflow Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed (via TLC/LC-MS) check_reagents 1. Verify Reagent Quality (Fresh acid? Anhydrous solvent?) start->check_reagents increase_acid 2. Increase Acid Stoichiometry (Higher concentration or more equivalents) check_reagents->increase_acid Reagents OK end_fail Consult further literature or consider alternative protecting group strategy check_reagents->end_fail Reagents Faulty extend_time_temp 3. Extend Reaction Time / Increase Temperature increase_acid->extend_time_temp Still Incomplete end_success Reaction Complete increase_acid->end_success Success change_conditions 4. Change Acid System (e.g., TFA/DCM to HCl/Dioxane) extend_time_temp->change_conditions Still Incomplete extend_time_temp->end_success Success change_conditions->end_success Success change_conditions->end_fail Still Incomplete

Caption: Logical workflow for troubleshooting incomplete reactions.

References

tert-butyl methyl(2-(methylamino)ethyl)carbamate stability studies and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl methyl(2-(methylamino)ethyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound at 2°C to 8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should also be kept in a dark place to prevent photodegradation.

Q2: What are the primary functional groups that influence the stability of this molecule?

A2: The two primary functional groups that dictate the stability of this compound are the tert-butoxycarbonyl (Boc) protecting group and the secondary methylamino group. The Boc group is susceptible to acidic conditions, while the secondary amine is prone to oxidation.

Q3: Is this compound stable in aqueous solutions?

A3: The stability in aqueous solutions is highly dependent on the pH. The compound is relatively stable in neutral and basic aqueous solutions but will degrade in acidic conditions due to the hydrolysis of the tert-butyl carbamate group.

Q4: What are the likely degradation pathways for this molecule?

A4: The most probable degradation pathways include:

  • Acid-catalyzed hydrolysis: Cleavage of the Boc group to yield tert-butanol (or isobutylene), carbon dioxide, and N,N'-dimethylethylenediamine.

  • Oxidative degradation: Oxidation of the secondary amine or the N-methyl group can lead to the formation of N-oxides, formamides, or demethylated products.

  • Thermal degradation: At elevated temperatures, the carbamate may decompose.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbamate bond.

Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique for monitoring the stability of this compound and quantifying its degradation products. LC-MS is particularly useful for the identification of unknown degradants.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
Possible Cause Troubleshooting Step
Acidic pH of the solvent or medium. The tert-butyl carbamate group is highly sensitive to acid. Measure the pH of your solution. If it is acidic, adjust to a neutral or slightly basic pH using a suitable buffer.
Presence of strong oxidizing agents. The secondary amine is susceptible to oxidation. Avoid using solvents or reagents that are known to be strong oxidizers. If oxidation is suspected, perform the experiment under an inert atmosphere.
Exposure to light. Carbamates can be light-sensitive. Protect your solution from light by using amber vials or covering the container with aluminum foil.
Issue 2: Unexpected Peaks in Chromatogram During Analysis
Possible Cause Troubleshooting Step
On-column degradation. Some carbamates can be thermally labile. If using Gas Chromatography (GC), degradation may occur in the injector port. Switch to a less thermally demanding technique like HPLC or LC-MS.[1]
Formation of degradation products. The unexpected peaks are likely degradation products. Refer to the predicted degradation pathways to hypothesize the identity of the peaks. Use LC-MS to confirm the mass of the impurities.
Contamination of starting material or solvents. Analyze the starting material and all solvents used in the experiment to rule out contamination.
Issue 3: Poor Mass Balance in Forced Degradation Studies
Possible Cause Troubleshooting Step
Formation of volatile degradation products. Acid-catalyzed degradation of the Boc group produces isobutylene and CO2, which are volatile and may not be detected by standard chromatographic methods.[2]
Degradation products are not chromatographically resolved or detected. Modify the chromatographic method (e.g., change the mobile phase, gradient, or column) to ensure all degradation products are separated and detected. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer if UV detection is insufficient.
Over-stressing of the sample. Applying overly harsh conditions can lead to secondary degradation products that are difficult to identify and quantify. Reduce the stress level (e.g., lower temperature, shorter exposure time, less concentrated acid/base) to achieve a target degradation of 5-20%.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways under forced degradation conditions are predicted.

Hydrolytic Degradation
  • Acidic Conditions: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then be quenched by water to form tert-butanol or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to give the free diamine.

  • Basic Conditions: The tert-butyl carbamate is generally stable under basic conditions due to the electron-donating nature of the nitrogen, which reduces the electrophilicity of the carbonyl carbon.[3] Significant degradation is not expected under mild basic conditions.

  • Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

Oxidative Degradation

The secondary amine and the N-methyl group are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide derivatives or oxidative N-dealkylation products.

Photolytic Degradation

Exposure to UV radiation can provide the energy to cleave the C-O bond of the carbamate, leading to the formation of radical intermediates that can further react to form various degradation products.[4]

Thermal Degradation

At elevated temperatures, the carbamate can undergo thermal decomposition. For tert-butyl carbamates, this can proceed via a concerted elimination mechanism to yield isobutylene, CO2, and the corresponding amine.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat the stock solution at 60°C for 48 hours.

    • At appropriate time points, dissolve the solid sample or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, dilute the samples for analysis.

3. Analysis:

  • Analyze all samples (stressed, control, and blank) using a validated stability-indicating HPLC-UV or LC-MS method.

  • Assess the peak purity of the parent compound in all stressed samples.

  • Calculate the mass balance to account for all degradation products.

Sample HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV / LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples purity Peak Purity Assessment hplc->purity mass_balance Mass Balance Calculation hplc->mass_balance degradation_pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound diamine N,N'-dimethylethylenediamine parent->diamine H+ / H2O n_oxide N-Oxide parent->n_oxide [O] demethylated N-Demethylated Product parent->demethylated [O] photo_products Radical Intermediates & Cleavage Products parent->photo_products hv co2 CO2 isobutylene Isobutylene / tert-Butanol

References

Overcoming purification challenges with tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with tert-butyl methyl(2-(methylamino)ethyl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during purification. What are the potential causes and solutions?

A: Low recovery of this compound can stem from several factors depending on the purification method employed. Here’s a breakdown of potential causes and their solutions:

Potential CauseRecommended Solutions
Column Chromatography:
Product streaking or irreversible adsorption on silica gel.The basic nature of the secondary amine can lead to strong interactions with acidic silanol groups on the silica gel.[1] To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent to neutralize the silica gel surface.[1]
Inappropriate solvent system.An incorrect mobile phase can lead to poor separation or elution. Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A good starting point is a gradient of ethyl acetate in hexanes or an isocratic system of chloroform/methanol.[1]
Distillation:
Thermal decomposition.The Boc protecting group can be sensitive to high temperatures. Ensure the distillation is performed under high vacuum to lower the boiling point and minimize the risk of decomposition.
Product loss due to volatility.Extensive heating, even under vacuum, can lead to loss of the product through volatilization.[2] Minimize the distillation time and use an efficient cold trap.
Liquid-Liquid Extraction:
Incomplete extraction from the aqueous phase.The product may have some water solubility. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and consider back-extracting the aqueous layers.
Emulsion formation.The presence of salts or other impurities can lead to the formation of emulsions. Adding brine (saturated NaCl solution) can help to break up emulsions.
Issue 2: Persistent Impurities in the Final Product

Q: After purification, I still observe impurities in my product. How can I identify and remove them?

A: The nature of the impurities will depend on the synthetic route used. Common impurities and strategies for their removal are outlined below:

Common ImpurityIdentificationRemoval Strategy
Di-Boc protected byproduct (tert-butyl (2-((tert-butoxycarbonyl)(methyl)amino)ethyl)(methyl)carbamate) This non-polar byproduct will have a higher Rf value on TLC compared to the desired mono-Boc product.Optimize the stoichiometry of di-tert-butyl dicarbonate during the reaction to minimize its formation. During column chromatography, this impurity will elute before the desired product.
Unreacted N,N'-dimethylethylenediamine This starting material is highly polar and will have a very low Rf value on TLC.This impurity can be removed by an acidic wash (e.g., with dilute HCl) during the work-up, as it will form a water-soluble salt.[3]
Symmetrical urea byproducts These can form if isocyanate intermediates are exposed to water.[4]Ensure strict anhydrous conditions during the synthesis. These byproducts often have different polarities and can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Both silica gel column chromatography and distillation under reduced pressure are effective methods. The choice depends on the scale of the purification and the nature of the impurities.

  • Silica Gel Column Chromatography: Ideal for smaller scales and for removing impurities with different polarities.[1]

  • Distillation under Reduced Pressure: Suitable for larger quantities and for removing non-volatile impurities.[5]

Purification MethodAdvantagesDisadvantages
Silica Gel Column Chromatography High resolution for separating closely related impurities. Applicable at room temperature, minimizing thermal decomposition.Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column for basic compounds.[1]
Distillation Under Reduced Pressure Scalable to larger quantities. Effective for removing non-volatile impurities and salts.Risk of thermal decomposition of the Boc-protecting group if not performed under high vacuum. Not effective for separating impurities with similar boiling points.

Q2: My compound appears as an oil. Can it be purified by recrystallization?

A2: While this compound is typically an oil at room temperature, it may be possible to induce crystallization under certain conditions.[4] Consider the following:

  • Solvent Screening: Experiment with a variety of solvent systems, particularly solvent pairs with different polarities (e.g., ethyl acetate/hexanes).[6]

  • Seeding: If a small amount of solid material can be obtained, use it to seed a supersaturated solution.[4]

  • Low Temperature: Cool the solution slowly to sub-zero temperatures (e.g., -20°C) to encourage crystal formation.[6]

  • Salt Formation: Consider forming a salt (e.g., hydrochloride) which may be more crystalline.[6]

Q3: How stable is the Boc protecting group during purification?

A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and high temperatures.

  • pH: Avoid strongly acidic conditions during work-up and chromatography, as this can lead to deprotection.[7]

  • Temperature: While generally stable at room temperature, prolonged heating can cause thermal cleavage of the Boc group. When performing distillation, it is crucial to use a high vacuum to keep the temperature as low as possible.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from methods used for structurally similar N-Boc protected amines.[1]

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Eluent: e.g., Methanol/Dichloromethane (1:20 v/v) or a gradient of Ethyl Acetate in Hexanes
  • Triethylamine (TEA) (optional)
  • Thin-Layer Chromatography (TLC) plates (silica gel coated)
  • Potassium permanganate stain

2. TLC Analysis:

  • Dissolve a small amount of the crude product in dichloromethane.
  • Spot the solution on a TLC plate.
  • Develop the plate in the chosen eluent system.
  • Visualize the spots using a potassium permanganate stain.
  • The ideal eluent system should give the product an Rf value of approximately 0.3-0.4. If peak tailing is observed, add 0.5-1% TEA to the eluent.

3. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into a chromatography column, ensuring even packing.
  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system.
  • Collect fractions and monitor their composition by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Distillation Under Reduced Pressure

This protocol is based on a patented procedure for the purification of this compound.[5]

1. Materials:

  • Crude this compound (as an oily residue after work-up)
  • Distillation apparatus suitable for vacuum distillation
  • High-vacuum pump
  • Heating mantle
  • Cold trap

2. Procedure:

  • Ensure the distillation apparatus is clean, dry, and can hold a high vacuum.
  • Transfer the crude oily product to the distillation flask.
  • Assemble the distillation apparatus and connect it to the high-vacuum pump.
  • Gradually apply the vacuum.
  • Once a stable high vacuum is achieved, begin to gently heat the distillation flask.
  • Collect the fraction that distills at the expected boiling point under the applied pressure. A patent suggests a yield of 85% can be achieved.[5]
  • Discontinue heating and carefully release the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Product col_chrom Column Chromatography start->col_chrom distill Vacuum Distillation start->distill analysis Purity Analysis (TLC, NMR) col_chrom->analysis distill->analysis pure_product Pure Product analysis->pure_product troubleshooting_logic cluster_yield Low Yield Causes cluster_impurities Impurity Types start Purification Issues low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities adsorption Adsorption on Silica low_yield->adsorption decomposition Thermal Decomposition low_yield->decomposition extraction_loss Extraction Loss low_yield->extraction_loss di_boc Di-Boc Byproduct impurities->di_boc starting_material Unreacted Diamine impurities->starting_material urea Urea Byproduct impurities->urea

References

Technical Support Center: Purification of Crude tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude tert-butyl methyl(2-(methylamino)ethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often originate from the starting materials and side reactions during synthesis. The synthesis typically involves reacting N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate ((Boc)₂O).[1][2] Potential impurities include:

  • Unreacted N,N'-dimethylethylenediamine: A basic and water-soluble starting material.

  • Di-tert-butyl dicarbonate ((Boc)₂O): The Boc-protecting reagent.

  • tert-Butanol: A byproduct of (Boc)₂O decomposition.

  • Bis-protected diamine: The product where both nitrogen atoms are protected with a Boc group.

  • Residual Solvents: Such as dichloromethane (DCM) used during the reaction and extraction.[1][2]

Q2: My product is a colorless to light yellow oil, which is consistent with the literature. Can it be crystallized?

A2: The target compound is typically isolated as an oil.[1][2] While direct crystallization of the free base is challenging, related Boc-protected amino acids that are initially oily can sometimes be solidified.[3] If a solid form is required, you could attempt techniques such as:

  • Pulping/Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble but impurities are soluble (e.g., hexane or diethyl ether) may induce solidification.[3]

  • Seed Crystallization: If you have a pure, solid sample, adding a seed crystal to the oil may initiate crystallization.[4][5]

  • Salt Formation: Converting the product to a salt (e.g., a hydrochloride or dicyclohexylamine salt) can often produce a stable, crystalline solid.[6]

Q3: Which purification method is most recommended for this compound?

A3: Silica gel column chromatography is the most cited and effective method for purifying this specific compound, yielding a product with high purity.[1][2] For removing bulk water-soluble impurities from the initial crude reaction mixture, a preliminary acid/base liquid-liquid extraction is highly recommended as part of the work-up.[1][7] High vacuum distillation may also be an option for thermally stable carbamates, but carries the risk of decomposing the Boc group.[8]

Troubleshooting Purification by Method

Silica Gel Column Chromatography

Q: I am getting poor separation between my product and a non-polar impurity.

A: This often relates to the solvent system (eluent). The reported eluent is a mixture of methanol and dichloromethane (1/20, v/v).[1][2] If separation is poor:

  • Decrease Polarity: The target compound is relatively polar. If a non-polar impurity is co-eluting, try decreasing the polarity of the eluent. Reduce the proportion of methanol or switch to a less polar system like ethyl acetate/hexane.

  • Use a Gradient: Start with a low polarity eluent (e.g., pure DCM or ethyl acetate/hexane) and gradually increase the polarity by adding methanol. This can improve the separation between compounds with different polarities.

Q: My product appears to be streaking or tailing on the column and TLC plate. What can I do?

A: Streaking of amines on silica gel is common due to interaction with acidic silanol groups. To mitigate this:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use Neutralized Silica: Use commercially available deactivated or neutral silica gel for the purification.

Liquid-Liquid Extraction

Q: An emulsion formed during the aqueous work-up. How can I break it?

A: Emulsions are common when extracting basic organic compounds from aqueous solutions. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[9]

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Patience: Allow the mixture to stand undisturbed for an extended period.

Q: What is the purpose of the aqueous wash steps in the synthesis protocol?

A: The aqueous work-up is crucial for removing specific impurities before chromatography.

  • Water Wash: Removes water-soluble starting materials like excess N,N'-dimethylethylenediamine.[1][2]

  • Acidic Wash (e.g., dilute HCl): Can be used to remove basic impurities. However, this may protonate the product, making it water-soluble. This step is generally avoided unless the Boc-protected amine needs to be separated from non-basic impurities.

  • Basic Wash (e.g., NaHCO₃): Neutralizes any residual acid and removes acidic byproducts.[10]

  • Brine Wash: Removes the bulk of dissolved water from the organic layer before drying.[9]

High Vacuum Distillation

Q: Is distillation a viable option for purification? What are the risks?

A: Distillation under reduced pressure has been used for similar, non-methylated carbamates.[8][11] However, the tert-butoxycarbonyl (Boc) group is known to be thermally labile. The primary risk is thermal decomposition of the product, which would regenerate the starting diamine. If you choose to attempt distillation, it must be performed under high vacuum to keep the temperature as low as possible. Monitor the purity of the distillate carefully (e.g., by ¹H NMR) to check for decomposition.

Quantitative Data Summary

ParameterValueMethodSource
Yield 81%Synthesis followed by Column Chromatography[1][2]
Eluent System Methanol/Dichloromethane (1/20, v/v)Column Chromatography[1][2]
Physical Form Colorless OilPost-purification[1][2]
Predicted Boiling Point 244.5 ± 19.0 °CN/A[1]
Predicted Density 0.957 ± 0.06 g/cm³N/A[1]
Purity (General Carbamate) > 99.9%Extraction & Recrystallization[12]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on the reported synthesis and purification of the target compound.[1][2]

  • Slurry Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). In a separate beaker, add a small amount of silica gel (relative to the crude product weight, e.g., 1-2x) to the dissolved product. Mix to form a slurry and then evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.

  • Column Packing: Prepare a glass chromatography column with silica gel, using an eluent mixture of dichloromethane and methanol. A 1/20 (v/v) ratio of MeOH/DCM is a good starting point. Ensure the silica bed is well-packed and free of air bubbles.

  • Loading: Carefully add the prepared dry-loaded crude product to the top of the packed silica gel column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin eluting the column with the MeOH/DCM solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system. The product is UV-inactive, so a staining agent (e.g., potassium permanganate or ninhydrin) will be required for visualization.

  • Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.

Protocol 2: General Recrystallization for Boc-Protected Amines

This is a general protocol that can be attempted if the product oil contains impurities that allow for crystallization.[6]

  • Solvent Selection: The goal is to find a solvent pair: a "good" solvent in which the compound is soluble at high temperatures, and a "poor" solvent in which it is insoluble even at high temperatures. Common pairs for Boc-carbamates include ethyl acetate/hexane or ethanol/water.

  • Dissolution: Place the crude oil in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the oil is fully dissolved.

  • Induce Cloudiness: While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect any resulting crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagrams and Workflows

PurificationWorkflow start Crude Product (this compound) workup Aqueous Work-up (Water/Brine Wash) start->workup extraction_check Are water-soluble impurities removed? workup->extraction_check extraction_check->workup No, repeat chromatography Silica Gel Column Chromatography (MeOH/DCM Eluent) extraction_check->chromatography Yes purity_check Is Purity Sufficient? chromatography->purity_check distillation High Vacuum Distillation (Use with caution) purity_check->distillation No final_product Pure Product (Oil) purity_check->final_product Yes distillation->final_product characterization Characterize (NMR, MS) final_product->characterization

Caption: Logical workflow for selecting a purification method.

ColumnChromatography prep_slurry 1. Prepare Slurry: Dissolve crude oil in DCM, add silica, evaporate. pack_column 2. Pack Column: Pack with silica gel in MeOH/DCM (1/20) eluent. prep_slurry->pack_column load_sample 3. Load Sample: Dry load the prepared slurry onto the column. pack_column->load_sample elute 4. Elute & Collect: Run column with eluent and collect fractions. load_sample->elute monitor 5. Monitor by TLC: Check fractions for pure product (use stain). elute->monitor combine 6. Combine & Concentrate: Combine pure fractions and evaporate solvent. monitor->combine result Purified Oil combine->result

Caption: Experimental workflow for column chromatography.

References

Analysis of common by-products in tert-butyl methyl(2-(methylamino)ethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific by-products that can form during the synthesis of this compound, their causes, and corrective actions.

Route 1: Synthesis from N,N'-dimethylethylenediamine and Di-tert-butyl dicarbonate ((Boc)₂O)

The primary challenge in this route is achieving selective mono-Boc protection to avoid the formation of the di-protected by-product.

Observed Issue: Presence of a significant amount of a higher molecular weight by-product, identified as N,N'-bis(tert-butoxycarbonyl)-N,N'-dimethylethylenediamine.

Potential Cause Corrective Action
Incorrect Stoichiometry: Using an equimolar or excess amount of (Boc)₂O relative to the diamine.Carefully control the stoichiometry. Use a slight excess of N,N'-dimethylethylenediamine or a controlled amount of (Boc)₂O (typically 1.0 to 1.1 equivalents).
Rapid Addition of (Boc)₂O: High local concentration of the protecting agent favors di-protection.Add the (Boc)₂O solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours).
Elevated Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction.Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of (Boc)₂O to improve selectivity towards the mono-protected product.[1]
Sub-optimal Solvent Choice: The solvent may not adequately solvate the reactants, leading to localized concentration issues.Use a suitable solvent such as dichloromethane or methanol.
Route 2: Synthesis from N-Boc-ethanolamine

This two-step route involves the conversion of N-Boc-ethanolamine to a mesylate, followed by reaction with methylamine. A common issue is the formation of a dialkylated by-product.[2]

Observed Issue: Formation of a significant amount of a by-product with a molecular weight corresponding to the addition of a second N-Boc-aminoethyl group to the product. This is likely tert-butyl (2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)(methyl)amino)ethyl)(methyl)carbamate.

Potential Cause Corrective Action
Poor Reaction Selectivity: The secondary amine of the desired product acts as a nucleophile and reacts with the N-Boc-aminoethyl mesylate intermediate.[2]Use a large excess of methylamine to favor the reaction with the primary amine over the secondary amine of the product.
Prolonged Reaction Time or Elevated Temperature: These conditions can promote the less favorable secondary amine alkylation.Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon consumption of the starting mesylate. Avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the main by-products in the synthesis of this compound?

A1: The most common by-products depend on the synthetic route. In the synthesis from N,N'-dimethylethylenediamine, the primary by-product is the di-Boc protected N,N'-bis(tert-butoxycarbonyl)-N,N'-dimethylethylenediamine.[1] When synthesizing from N-Boc-ethanolamine, a common by-product is a dialkylated species.[2]

Q2: How can I minimize the formation of the di-Boc by-product when using (Boc)₂O?

A2: To minimize the di-Boc by-product, you should:

  • Use a slight excess of the N,N'-dimethylethylenediamine.

  • Add the (Boc)₂O solution slowly to the reaction mixture.

  • Maintain a low reaction temperature (0-10 °C) during the addition.[1]

  • Consider an alternative method where one amine group is temporarily deactivated by in-situ protonation with an acid like HCl.

Q3: My reaction yield is low, even without significant by-product formation. What could be the issue?

A3: Low yields can result from several factors:

  • Incomplete reaction: Monitor the reaction by TLC or GC to ensure all the limiting reagent has been consumed.

  • Loss of product during workup: The product has some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers.

  • Decomposition of the product: The Boc group can be labile to strong acids. Ensure that any acidic washes during workup are performed quickly and at low temperatures.

Q4: How can I purify the desired product from the di-Boc by-product?

A4: Purification can typically be achieved by silica gel column chromatography. The desired mono-Boc product is more polar than the di-Boc by-product and will elute later. A solvent system such as methanol in dichloromethane is often effective.[3]

Q5: What analytical techniques are best for monitoring the reaction and identifying by-products?

A5:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the volatile components of the reaction mixture, including the product and by-products.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for monitoring the reaction and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify the structure of impurities if they are present in sufficient quantity. For this compound, characteristic ¹H NMR signals in CDCl₃ include a singlet for the nine Boc protons around 1.48 ppm and singlets for the two N-methyl groups around 2.48 and 2.90-2.95 ppm.[3]

Quantitative Data

Table 1: Typical Yields for Mono-Boc Protection of Diamines under Various Conditions

DiamineMethodReagent Ratio (Diamine:(Boc)₂O)Yield of Mono-Boc ProductReference
EthylenediamineSlow addition of (Boc)₂OExcess diamine87%[4]
PiperazineFlow chemistry1:0.845%
(1R,2R)-cyclohexane-1,2-diamineIn-situ HCl generation with Me₃SiCl1:166%[5]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of N,N'-dimethylethylenediamine

This protocol is adapted from general procedures for the selective mono-Boc protection of diamines.

Materials:

  • N,N'-dimethylethylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

  • Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with deionized water (20 mL).

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield the target compound.[3]

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Byproducts cluster_0 Route 1 cluster_1 Route 2 NND N,N'-dimethylethylenediamine Product This compound NND->Product 1 eq (Boc)₂O Slow addition, 0°C Boc2O (Boc)₂O Boc2O->Product DiBoc Di-Boc By-product Boc2O->DiBoc Product->DiBoc Excess (Boc)₂O High Temp. NBE N-Boc-ethanolamine Mesylate N-Boc-aminoethyl mesylate NBE->Mesylate MsCl, Base Product_R2 This compound Mesylate->Product_R2 Dialkyl Dialkylated By-product Mesylate->Dialkyl Methylamine Methylamine Methylamine->Product_R2 Product_R2->Dialkyl Reacts with Mesylate

Caption: Synthetic pathways and common by-products.

Troubleshooting_Workflow Start Synthesis of tert-butyl methyl (2-(methylamino)ethyl)carbamate CheckPurity Check product purity (TLC, GC, HPLC) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure By-products Detected CheckPurity->Impure No Identify Identify By-product (MS, NMR) Impure->Identify DiBoc Di-Boc By-product? Identify->DiBoc Dialkyl Dialkylated By-product? Identify->Dialkyl Other Other Impurity Identify->Other AdjustStoichiometry Adjust Stoichiometry (Excess Amine) DiBoc->AdjustStoichiometry Yes ControlTemp Control Temperature (0-10°C) DiBoc->ControlTemp Yes SlowAddition Slow Reagent Addition DiBoc->SlowAddition Yes ExcessMeNH2 Use Excess Methylamine Dialkyl->ExcessMeNH2 Yes MonitorReaction Monitor Reaction Closely Dialkyl->MonitorReaction Yes Purify Purify via Column Chromatography Other->Purify AdjustStoichiometry->Purify ControlTemp->Purify SlowAddition->Purify ExcessMeNH2->Purify MonitorReaction->Purify

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Scale-up Synthesis of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the industrial-scale synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for industrial scale-up?

A1: Two primary routes are commonly employed for the large-scale synthesis of this compound:

  • Route 1: Reductive Amination of N-Boc-ethylenediamine. This method involves the reaction of N-Boc-ethylenediamine with paraformaldehyde followed by reduction.[1][2]

  • Route 2: Boc Protection of N,N'-Dimethylethylenediamine. This approach involves the direct protection of one of the amino groups of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O).[3][4]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Careful control of reaction temperature, reagent addition rate, and reaction time is crucial for maximizing yield and minimizing impurity formation. For instance, in the Boc protection of N,N'-dimethylethylenediamine, maintaining a low temperature (0 °C) during the addition of Boc₂O is essential to prevent side reactions.[3][4]

Q3: What are the typical yields for the different synthetic routes?

A3: Yields can vary depending on the specific conditions and scale of the reaction.

Synthetic RouteReported YieldReference
Reductive Amination of N-Boc-ethylenediamine85%[1][2]
Boc Protection of N,N'-Dimethylethylenediamine81%[3][4]

Q4: What are the common impurities encountered, and how can they be minimized?

A4: A common impurity is the dialkylated by-product, where both nitrogen atoms of the ethylenediamine backbone are protected or alkylated.[2] To minimize this, slow, controlled addition of the Boc-anhydride at a reduced temperature is recommended.[3][4] Another potential issue is the presence of unreacted starting materials. Monitoring the reaction progress by techniques like TLC or HPLC can help ensure complete conversion.

Troubleshooting Guide

Problem 1: Low Yield

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed. If necessary, increase the reaction time or slightly elevate the temperature.
Suboptimal reaction temperature.For the Boc protection route, maintain a temperature of 0 °C during the addition of di-tert-butyl dicarbonate to prevent degradation and side reactions.[3][4]
Impure reagents or solvents.Ensure all reagents and solvents are of high purity and anhydrous where specified.
Inefficient extraction during work-up.Perform multiple extractions with an appropriate solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.[1][3]

Problem 2: Product is an oil instead of a solid

Possible Cause Suggested Solution
Presence of residual solvent.Ensure complete removal of the solvent under reduced pressure. High vacuum drying may be necessary.
Impurities lowering the melting point.Purify the product using silica gel column chromatography.[3][4]

Problem 3: Difficulty in purification

Possible Cause Suggested Solution
Formation of closely related by-products.Optimize the reaction conditions to minimize side reactions. For example, slow and controlled addition of reagents can improve selectivity.
Product is highly soluble in the aqueous phase during workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer.[1]
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a smaller scale.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of N-Boc-ethylenediamine[1][2]

Step 1: Formation of the Intermediate

  • In a suitable reactor, dissolve N-Boc-ethylenediamine (1 mol) and paraformaldehyde (0.35 mol) in toluene (500 ml).

  • Add a catalytic amount of acetic acid (0.3g).

  • Heat the mixture to reflux for 5 hours, collecting the water formed in a Dean-Stark trap.

  • Once no more water separates, cool the reaction mixture and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reduction to Final Product

  • Dissolve the crude intermediate (1 mol) in tetrahydrofuran (600 ml).

  • At room temperature (20-30 °C), add sodium borohydride (2 mol) in portions.

  • Stir the mixture at room temperature for 4 hours.

  • Carefully quench the unreacted sodium borohydride by adding acetic acid.

  • Concentrate the mixture to remove tetrahydrofuran.

  • Add water (500 ml) and extract the product with ethyl acetate (2 x 500 ml).

  • Combine the organic layers, wash with saturated brine (500 ml), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Synthesis via Boc Protection of N,N'-Dimethylethylenediamine[3][4]
  • Dissolve N,N'-dimethylethylenediamine (57 mmol) in dichloromethane (25 ml) in a reaction vessel and cool the solution to 0 °C in an ice bath.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (22 mmol) in dichloromethane (25 ml).

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled solution of N,N'-dimethylethylenediamine, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction with deionized water (20 ml).

  • Extract the product with dichloromethane (2 x 40 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to obtain the final product as a colorless oil.

Process Workflow and Logic

G cluster_0 Synthesis Route 1: Reductive Amination cluster_1 Synthesis Route 2: Boc Protection A1 N-Boc-ethylenediamine B1 Intermediate Formation (Toluene, Acetic Acid, Reflux) A1->B1 A2 Paraformaldehyde A2->B1 C1 Reduction (THF, NaBH₄) B1->C1 D1 Work-up & Purification (Extraction, Distillation) C1->D1 E1 This compound D1->E1 A2_route2 N,N'-Dimethylethylenediamine C2_route2 Boc Protection (DCM, 0°C to RT) A2_route2->C2_route2 B2_route2 Di-tert-butyl dicarbonate B2_route2->C2_route2 D2_route2 Work-up & Purification (Extraction, Chromatography) C2_route2->D2_route2 E2_route2 This compound D2_route2->E2_route2

Caption: Synthetic routes for this compound.

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time Increase Reaction Time/ Slightly Increase Temp incomplete->increase_time check_temp Verify Reaction Temperature complete->check_temp increase_time->check_completion temp_ok Temperature OK check_temp->temp_ok Correct temp_not_ok Adjust Temperature check_temp->temp_not_ok Incorrect check_reagents Check Reagent/Solvent Purity temp_ok->check_reagents temp_not_ok->temp_ok reagents_ok Purity OK check_reagents->reagents_ok Pure reagents_not_ok Use Pure Reagents/ Anhydrous Solvents check_reagents->reagents_not_ok Impure check_workup Review Work-up Procedure reagents_ok->check_workup reagents_not_ok->reagents_ok improve_extraction Improve Extraction (e.g., multiple extractions) check_workup->improve_extraction end Yield Improved improve_extraction->end

Caption: Troubleshooting workflow for low yield.

References

Thin-layer chromatography (TLC) for monitoring tert-butyl methyl(2-(methylamino)ethyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor reactions involving tert-butyl methyl(2-(methylamino)ethyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of the synthesis of this compound from N,N'-dimethylethylenediamine.

Data Presentation: Expected TLC Results

While exact Rf values are dependent on specific experimental conditions (e.g., silica gel plate manufacturer, chamber saturation, temperature), the following table summarizes the expected relative retention factors (Rf) and visualization results for the starting material and the product. The product, being less polar due to the Boc-protection, will have a higher Rf value than the more polar starting diamine.

CompoundStructureExpected Rf ValueVisualization with Ninhydrin StainVisualization with UV Light (254 nm)
N,N'-Dimethylethylenediamine (Starting Material)CNCCNCLowStrong purple/pink spotNot UV active
This compound (Product)CC(C)(C)OC(=O)N(C)CCNCHighFaint to moderate purple/pink spot (after heating)Not UV active
Di-Boc Protected ByproductCC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)CHighestNo reactionNot UV active

Note: The Boc group of the product can be cleaved under the heating conditions used for ninhydrin staining, leading to a visible spot.

Experimental Protocols

Standard TLC Monitoring Protocol

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), co-spot (a mixture of SM and reaction), and the reaction mixture (RXN).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of N,N'-dimethylethylenediamine in a suitable solvent (e.g., methanol or dichloromethane).

    • Reaction Mixture (RXN): Withdraw a small aliquot from the reaction vessel. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot with a more volatile solvent like dichloromethane or ethyl acetate to prevent streaking.

  • Spotting: Using a capillary tube, spot small amounts of the prepared samples onto the designated lanes on the baseline. Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting solvent system is a mixture of a non-polar and a polar solvent, such as 10-30% ethyl acetate in hexanes or 5-10% methanol in dichloromethane. To prevent streaking of the amine starting material, it is highly recommended to add a small amount of triethylamine (0.1-1%) to the mobile phase.[1] Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Dip the dried plate into a ninhydrin staining solution.

    • Gently heat the plate with a heat gun until colored spots appear. The starting material should give a prominent purple/pink spot, while the product will likely show a fainter spot of a similar color.[2]

    • Immediately circle the spots with a pencil as they may fade over time.[2]

Ninhydrin Stain Recipe

  • 0.3 g Ninhydrin

  • 100 mL of n-butanol

  • 3 mL of acetic acid

Dissolve the ninhydrin in n-butanol and then add the acetic acid. Store in a well-sealed container.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC problems encountered when monitoring this reaction.

TLC_Troubleshooting start Start TLC Analysis problem Identify TLC Problem start->problem streaking Streaking Spots? problem->streaking Yes no_spots No Spots Visible? problem->no_spots No streaking->no_spots No add_tea Add 0.1-1% Triethylamine to Mobile Phase streaking->add_tea Yes rf_issue Rf Value Issues? no_spots->rf_issue No check_conc Sample Too Dilute? no_spots->check_conc Yes spots_at_baseline Spots at Baseline? rf_issue->spots_at_baseline Yes spots_at_front Spots at Solvent Front? rf_issue->spots_at_front No end Successful TLC Analysis dilute_sample Dilute Reaction Sample add_tea->dilute_sample dilute_sample->end spot_more Spot Multiple Times check_conc->spot_more Yes stain_heat Proper Staining/Heating? check_conc->stain_heat No spot_more->end stain_heat->end Yes re_stain Re-stain and Heat Properly stain_heat->re_stain No re_stain->end increase_polarity Increase Mobile Phase Polarity (e.g., more MeOH or EtOAc) spots_at_baseline->increase_polarity increase_polarity->end decrease_polarity Decrease Mobile Phase Polarity (e.g., less MeOH or EtOAc) spots_at_front->decrease_polarity Yes poor_separation Poor Separation? spots_at_front->poor_separation No decrease_polarity->end poor_separation->end No change_solvent Try Different Solvent System (e.g., EtOAc/Hex vs. MeOH/DCM) poor_separation->change_solvent Yes change_solvent->end

Caption: A flowchart for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: Why are my spots streaking on the TLC plate?

A1: Streaking is a common issue when working with amines on silica gel, which is acidic. The basic amine can interact strongly with the stationary phase, leading to elongated spots.

  • Solution 1: Add a basic modifier. Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.

  • Solution 2: Dilute your sample. Overly concentrated samples can also cause streaking. Dilute your reaction mixture before spotting it on the TLC plate.

Q2: I don't see any spots on my TLC plate after staining with ninhydrin.

A2: This could be due to several factors.

  • Solution 1: Check your sample concentration. Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.

  • Solution 2: Ensure proper heating. Ninhydrin requires heat to react with the amines and form the colored product. After dipping the plate in the stain, use a heat gun to gently warm the plate until the spots appear. Be careful not to overheat, as this can char the plate.

  • Solution 3: The reaction may not have started. If you are analyzing an early time point in the reaction, it's possible that there is not yet a detectable amount of product or remaining starting material.

Q3: My starting material and product spots are too close together. How can I improve the separation?

A3: Poor separation indicates that the polarity of your mobile phase is not optimal for your compounds.

  • Solution 1: Adjust the solvent polarity.

    • If your spots are close to the solvent front (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use less methanol in your dichloromethane/methanol mixture).

    • If your spots are close to the baseline (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Solution 2: Change your solvent system. If adjusting the polarity of your current system doesn't work, try a different combination of solvents. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol.

Q4: The Boc-protected product is not UV active. How can I be sure I am seeing the product spot?

A4: While the product is not UV active, it can be visualized with ninhydrin stain. The heat applied during the staining process is often sufficient to cause some deprotection of the Boc group, revealing the free amine which then reacts with the ninhydrin to produce a colored spot. The product spot will likely be less intense than the starting material spot. To confirm the identity of the spots, always run a lane with your starting material as a reference and a co-spot lane containing both the starting material and the reaction mixture.

Q5: Can I use a different stain besides ninhydrin?

A5: Yes, other stains can be used, although ninhydrin is generally very effective for amines. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize most organic compounds, including your starting material and product. However, it is a destructive stain and may not provide the same level of specificity for amines as ninhydrin.

References

Validation & Comparative

Structural Confirmation of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the structural confirmation of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a key intermediate in various synthetic applications. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), we present unambiguous evidence of its chemical structure.

For comparative purposes, this guide contrasts the spectral data of the target molecule with that of a related, non-methylated analogue, tert-butyl (2-aminoethyl)carbamate. This comparison objectively highlights the influence of N-methylation on spectral characteristics, providing researchers with clear data points for compound identification.

Comparative Spectral Data Analysis

The structural identity of this compound was confirmed through ¹H NMR and HRMS. The data presented below aligns with the expected structure and provides a clear distinction from similar chemical entities.

Table 1: Spectral Data for this compound

Analysis Type Parameter Observed Value Assignment / Interpretation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)1.48 ppmSinglet, 9H, corresponding to the -C(CH₃)₃ protons of the Boc protecting group.[1]
Chemical Shift (δ)2.48 ppmSinglet, 3H, assigned to the terminal methylamine (-NHCH₃) protons.[1]
Chemical Shift (δ)2.76 ppmMultiplet, 2H, assigned to the methylene protons adjacent to the methylamine (-CH₂NHCH₃).[1]
Chemical Shift (δ)2.90-2.95 ppmSinglet, 3H, corresponding to the N-methyl protons on the carbamate nitrogen (-N(Boc)CH₃).[1]
Chemical Shift (δ)3.36-3.39 ppmMultiplet, 2H, corresponding to the methylene protons adjacent to the carbamate nitrogen (-CH₂N(Boc)CH₃).[1]
HRMS (ESI)m/z [M+H]⁺Calculated: 189.1603Corresponds to the protonated molecular ion of C₉H₂₀N₂O₂.
m/z [M+H]⁺Found: 189.1601The high-resolution mass measurement confirms the elemental composition.[1]

To illustrate the specific contributions of the N-methyl groups to the NMR spectrum, the data is compared with tert-butyl (2-aminoethyl)carbamate, which lacks methylation on the nitrogen atoms.

Table 2: Spectral Data for a Non-methylated Analogue, tert-Butyl (2-aminoethyl)carbamate

Analysis Type Parameter Observed Value Assignment / Interpretation
¹H NMR (CDCl₃)Chemical Shift (δ)~1.45 ppmSinglet, 9H, -C(CH₃)₃.[2]
Chemical Shift (δ)~1.5 ppmBroad Singlet, 2H, primary amine protons (-NH₂).[2]
Chemical Shift (δ)~2.75 ppmTriplet, 2H, methylene protons adjacent to the primary amine (-CH₂NH₂).[2]
Chemical Shift (δ)~3.30 ppmTriplet, 2H, methylene protons adjacent to the carbamate nitrogen (-CH₂NHBoc).[2]

The comparison clearly shows the absence of the two methyl singlets in the analogue and reveals differences in the multiplicity and chemical shifts of the methylene protons, providing a distinct spectral fingerprint for each compound.

Workflow for Structural Elucidation

The logical process for confirming the structure of a synthesized compound involves sequential analytical steps, from sample preparation to final data interpretation. This workflow ensures that the identity and purity of the target molecule are rigorously established.

G cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Analysis & Confirmation cluster_result Result A Sample Synthesis & Purification B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D Spectral Data Interpretation (Chemical Shifts, m/z) B->D C->D E Structural Verification D->E F Structure Confirmed E->F

Caption: Workflow for the structural confirmation of a chemical compound.

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reproducible and high-quality analytical data.

¹H NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound was weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was included as an internal standard (0.03% v/v).[2]

  • Instrumentation: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[1][2]

  • Acquisition Parameters: A standard single-pulse experiment was used. Typically, 16 to 32 scans were accumulated to ensure an adequate signal-to-noise ratio.[2]

  • Data Processing: The resulting Free Induction Decay (FID) was processed with a Fourier transform, and the spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low µg/mL range for analysis.

  • Instrumentation: Analysis was performed on a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1]

  • Acquisition Parameters: The instrument was operated in positive ion mode to detect the protonated molecular ion [M+H]⁺.[1][3] The mass range was set to scan an appropriate window (e.g., 100-500 m/z) to include the ion of interest.

  • Data Analysis: The acquired mass spectrum was analyzed to identify the peak corresponding to the [M+H]⁺ ion. The measured mass-to-charge ratio was compared against the theoretical value calculated from the compound's elemental formula (C₉H₂₁N₂O₂⁺), with a mass accuracy tolerance typically set to within 5 ppm.[1]

References

A Comparative Guide to Alternative Synthetic Methods for Mono-Boc Protection of Asymmetric Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection of a single amino group in an asymmetric diamine is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Mono-Boc-protected diamines are versatile building blocks that enable sequential functionalization. This guide provides an objective comparison of alternative synthetic methods for achieving mono-Boc protection, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The primary challenge in the mono-protection of diamines lies in preventing the formation of the di-protected byproduct. Several strategies have been developed to enhance the selectivity towards the desired mono-protected product. Below is a comparison of the most effective methods.

Method 1: In Situ Mono-Protonation with an Acid

This is a widely adopted and highly efficient "one-pot" protocol that relies on the selective deactivation of one amino group through mono-protonation.[1] By introducing one equivalent of an acid, one of the amine groups is converted into its non-nucleophilic ammonium salt. The remaining free amine can then selectively react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the mono-protected product.[1][2] A key advantage of this method is the in situ generation of the acid, which avoids the use of hazardous compressed HCl gas.[3][4]

Common sources for the in situ generation of one equivalent of HCl include chlorotrimethylsilane (Me₃SiCl) and thionyl chloride (SOCl₂) in the presence of an alcohol like methanol.[3][5] This approach has been successfully applied to a wide range of symmetric and asymmetric diamines, including chiral diamines, with good to excellent yields.[2][4]

Method 2: Flow Chemistry

Flow chemistry offers precise control over reaction parameters such as temperature and stoichiometry, which can be leveraged to maximize the yield of the mono-protected product. In this method, streams of the diamine and Boc-anhydride are mixed in a microreactor. By optimizing the molar ratio of the reactants, the formation of the di-protected byproduct can be minimized. For instance, a maximum yield of 45% for mono-protected piperazine was achieved using 0.8 equivalents of Boc-anhydride in a flow system, a result significantly better than those typically achieved in batch reactors for this specific substrate.[6] While this method may not always provide the highest yields compared to the mono-protonation strategy, it offers excellent control and scalability.

Method 3: Iodine Catalysis

Iodine has been shown to be an effective and inexpensive catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature.[7][8] This method provides an alternative to acid-mediated protocols. In the context of mono-protection, combining the use of one equivalent of an acid like trifluoroacetic acid (TFA) to block one nitrogen with iodine as a catalyst for the protection of the other has been reported to improve yields, for instance, in the mono-Boc protection of bispidine.[7]

Quantitative Data Summary

The following table summarizes the performance of the in situ mono-protonation method using Me₃SiCl as the HCl source for a variety of diamines.

Diamine SubstrateProductYield (%)Purity (%)Reference
(1R,2R)-cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66>99[3][9]
(1R,2R)-1,2-diphenylethane-1,2-diaminetert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate71>99[9]
1,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate5193[4][9]
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate6298[9]
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate74>99[9]
1,5-Diaminopentanetert-Butyl (5-aminopentyl)carbamate5899[9]
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate65>99[10]
1,7-Diaminoheptanetert-Butyl (7-aminoheptyl)carbamate4699[4][9]
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate4299[4][9]

Experimental Protocols

Key Experiment: Mono-Boc Protection via In Situ HCl Generation

This protocol is a general and efficient "one-pot" procedure for the selective mono-Boc protection of diamines using chlorotrimethylsilane (Me₃SiCl) to generate the mono-hydrochloride salt of the diamine in situ.[3][4]

Materials:

  • Diamine (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate may form.[3]

  • Allow the reaction mixture to warm to room temperature.

  • Add water (e.g., 1 mL for a small-scale reaction), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[3][4]

  • Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other nonpolar impurities.[3]

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.[3]

  • Extract the product from the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[3] Further purification can be performed by column chromatography if necessary.

Visualizations

Logical Workflow for Mono-Protonation Strategy

Mono_Boc_Protection_Workflow cluster_start Step 1: In Situ Acid Generation & Protonation cluster_boc Step 2: Selective Boc Protection cluster_workup Step 3: Workup & Isolation Diamine Asymmetric Diamine (H₂N-R-NH₂) Protonated_Diamine Mono-Protonated Diamine (H₂N-R-NH₃⁺Cl⁻) Diamine->Protonated_Diamine Reaction Reagents Me₃SiCl (1 eq) Anhydrous MeOH 0°C Reagents->Protonated_Diamine Generates HCl Mono_Boc_Product Mono-Boc Protected Diamine Salt Protonated_Diamine->Mono_Boc_Product Reacts with free amine Boc2O (Boc)₂O (1 eq) Boc2O->Mono_Boc_Product Final_Product Isolated Mono-Boc Protected Diamine Mono_Boc_Product->Final_Product Proceeds to workup Base Base (NaOH) pH > 12 Base->Final_Product Deprotonation

Caption: Workflow for the selective mono-Boc protection of diamines.

Reaction Pathway Diagram

Reaction_Pathway cluster_reagents Reagents H₂N-R-NH₂ Diamine H₂N-R-NH₃⁺Cl⁻ Mono-protonated Intermediate H₂N-R-NH₂->H₂N-R-NH₃⁺Cl⁻ + HCl (1 eq) BocHN-R-NH₃⁺Cl⁻ Mono-Boc Protected Salt H₂N-R-NH₃⁺Cl⁻->BocHN-R-NH₃⁺Cl⁻ + (Boc)₂O BocHN-R-NH₂ Final Product BocHN-R-NH₃⁺Cl⁻->BocHN-R-NH₂ + NaOH HCl HCl (Boc)₂O (Boc)₂O NaOH NaOH

Caption: Key steps in the mono-protonation and protection reaction.

References

Comparative analysis of different synthesis routes for tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthesis routes for tert-butyl methyl(2-(methylamino)ethyl)carbamate, a key intermediate in the manufacturing of several active pharmaceutical ingredients. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the performance of different synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for their specific requirements.

Executive Summary

The synthesis of this compound, also known as N-Boc-N,N'-dimethylethylenediamine, is critical for the development of various pharmaceuticals. This guide evaluates four primary synthetic strategies:

  • Direct Boc Protection of N,N'-Dimethylethylenediamine: A straightforward approach involving the direct reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate.

  • Multi-step Synthesis from N-Boc-1,2-ethylenediamine: A lengthier but potentially higher-yielding route commencing with mono-Boc protected ethylenediamine.

  • Alkylation of N-Boc-ethylamine with a Methyl Halide Equivalent: A method that introduces the second methyl group via an alkylation step.

  • Reductive Amination of N-Boc-aminoacetaldehyde: A strategy that constructs the N,N'-dimethylethylenediamine backbone through reductive amination.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and a visual representation of the synthetic pathways.

Data Presentation

The performance of each synthesis route is summarized in the table below, allowing for a direct comparison of key metrics.

Synthesis RouteStarting MaterialsKey ReagentsReaction TimeOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Direct Boc Protection N,N'-DimethylethylenediamineDi-tert-butyl dicarbonate72 hours[1]58[1]>95 (after purification)One-step synthesis, simple procedure.Moderate yield, potential for di-Boc protected byproduct formation.
Route 2: Multi-step Synthesis N-tert-butoxycarbonyl-1,2-ethylenediamine, ParaformaldehydeSodium borohydride~8-10 hours~85 (for the final reduction step)[2][3]HighHigh yield and purity, avoids dialkylation byproducts.[2][3]Two-step process, requires an additional protection step.
Route 3: Alkylation 2-Bromoethylamine hydrobromide, MethylamineDi-tert-butyl dicarbonateNot specifiedNot specifiedDifficult to purify due to dialkylation byproducts.[2]Utilizes readily available starting materials.Poor selectivity, formation of significant dialkylated byproducts.[2]
Route 4: From Ethanolamine Ethanolamine, MethylamineDi-tert-butyl dicarbonate, Methanesulfonyl chlorideNot specifiedNot specifiedNot specifiedAlternative starting material.Multi-step process with potentially hazardous reagents.

Experimental Protocols

Detailed experimental procedures for the two most viable synthesis routes are provided below.

Route 1: Direct Boc Protection of N,N'-Dimethylethylenediamine

This protocol is adapted from a reported synthesis of N-Boc-N,N'-dimethylethylenediamine.[1]

Materials:

  • N,N'-Dimethylethylenediamine (8.8 g)

  • Di-tert-butyl dicarbonate (4.36 g)

  • Tetrahydrofuran (THF, 230 mL)

  • Diethyl ether

  • Potassium bicarbonate (KHCO3) solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve N,N'-dimethylethylenediamine in 200 mL of THF.

  • In a separate flask, dissolve di-tert-butyl dicarbonate in 30 mL of THF.

  • Add the di-tert-butyl dicarbonate solution to the N,N'-dimethylethylenediamine solution over a period of 10 minutes.

  • Stir the reaction mixture for 72 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous solution of KHCO3.

  • Separate the organic layer, dry it over MgSO4, and evaporate the solvent to yield the title compound.

Route 2: Multi-step Synthesis from N-Boc-1,2-ethylenediamine

This protocol is based on a patented synthesis method.[2][3]

Step A: Synthesis of 2-(N-isobutoxycarboxamido)ethyl isocyanate

  • N-tert-butoxycarbonyl-1,2-ethylenediamine and paraformaldehyde are reacted in an organic solvent in the presence of an acid at reflux temperature.

Step B: Synthesis of tert-butyl 2-(methylamino)ethylcarbamate

  • In a 1000 mL three-necked flask, dissolve 2-(N-isobutoxycarboxamido)ethyl isocyanate (172 g, 1 mol) in tetrahydrofuran (600 mL).

  • At room temperature (20-30°C), add sodium borohydride (74 g, 2 mol) in portions.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Quench the unreacted sodium borohydride by adding acetic acid.

  • Concentrate the mixture to remove the THF.

  • Add water (500 mL) and extract with ethyl acetate (2 x 500 mL).

  • Combine the organic phases and wash with saturated brine (500 mL).

  • Dry the organic phase and concentrate to obtain the crude product as an oil.

  • Purify the crude product by vacuum distillation to obtain 148 g of the final product as a colorless oil (85% yield).[2]

Mandatory Visualization

The following diagram illustrates the logical relationship between the different synthesis routes for this compound.

Synthesis_Routes cluster_start Starting Materials cluster_routes Synthesis Routes cluster_product Final Product N,N'-Dimethylethylenediamine N,N'-Dimethylethylenediamine Route 1 Direct Boc Protection N,N'-Dimethylethylenediamine->Route 1 N-Boc-1,2-ethylenediamine N-Boc-1,2-ethylenediamine Route 2 Multi-step Synthesis N-Boc-1,2-ethylenediamine->Route 2 2-Bromoethylamine HBr 2-Bromoethylamine HBr Route 3 Alkylation 2-Bromoethylamine HBr->Route 3 Ethanolamine Ethanolamine Route 4 From Ethanolamine Ethanolamine->Route 4 Product This compound Route 1->Product Route 2->Product Route 3->Product Route 4->Product

Caption: Overview of Synthesis Routes.

Conclusion

The choice of synthesis route for this compound depends on the specific priorities of the project.

  • Route 1 (Direct Boc Protection) is the most straightforward, making it suitable for small-scale synthesis where simplicity is valued over yield.

  • Route 2 (Multi-step Synthesis) offers a significantly higher yield and purity, making it the preferred method for large-scale production where efficiency and product quality are paramount.[2][3]

  • Route 3 (Alkylation) is hampered by poor selectivity and the formation of difficult-to-remove byproducts, rendering it less practical for most applications.[2]

  • Route 4 (From Ethanolamine) provides an alternative starting point but involves a multi-step process with potentially hazardous reagents, requiring careful consideration of safety and handling protocols.

For most research and development applications, as well as for industrial-scale manufacturing, Route 2 represents the most advantageous approach due to its high yield and the superior purity of the final product.

References

Comparative Guide to HPLC Method Development for Purity Analysis of tert-butyl methyl(2-(methylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. The methods are designed for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical strategy based on performance requirements and available instrumentation.

Introduction

This compound is a chemical compound for which purity assessment is crucial for its application in research and development. HPLC is a powerful technique for separating and quantifying impurities in pharmaceutical and chemical samples. The choice of HPLC method, particularly the detection technique, can significantly impact sensitivity, selectivity, and complexity. This guide compares a standard reversed-phase HPLC method with UV detection against a more sensitive method employing post-column derivatization and fluorescence detection. Carbamates can be challenging to analyze by gas chromatography due to their thermal instability, making HPLC the method of choice.[1]

Comparison of HPLC Methods

Two primary HPLC methods are compared below: a straightforward approach using UV detection and a more complex but highly sensitive method using post-column derivatization and fluorescence detection. The selection of the method will depend on the specific requirements of the analysis, such as the expected impurity levels and the complexity of the sample matrix.

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Post-Column Derivatization and Fluorescence Detection
Principle Separation based on hydrophobicity on a C18 column, with detection of chromophoric compounds by UV absorbance.Separation on a C18 column, followed by online post-column hydrolysis of the carbamate to form an amine, which is then derivatized to a fluorescent product.[1][2]
Instrumentation Standard HPLC system with a UV/Vis detector.HPLC system with a post-column derivatization unit and a fluorescence detector.[1][2]
Sensitivity Moderate. Suitable for detecting impurities at levels of ~0.1% and above.High. Capable of detecting trace-level impurities, often in the parts-per-billion (ppb) range.[1]
Selectivity Good for chromophoric impurities. Co-eluting non-chromophoric impurities may not be detected.Excellent. Only compounds that form a fluorescent derivative after hydrolysis will be detected, reducing interference from the sample matrix.[1]
Complexity Simple and routine.More complex due to the additional post-column reaction system and reagent preparation.[3]
Development Time Shorter.Longer, requires optimization of both separation and derivatization conditions.
Cost Lower initial instrument cost and operational cost.Higher initial instrument cost and ongoing cost of reagents.
Typical Application Routine purity testing, content uniformity, and in-process control where impurity levels are not extremely low.Trace-level impurity analysis, stability studies, and analysis of samples in complex matrices.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is a standard approach for the purity analysis of carbamates that possess a UV chromophore.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

2. Rationale: The C18 column provides good retention and separation of the relatively non-polar carbamate from potential polar impurities. A gradient elution is employed to ensure the elution of any impurities with a wide range of polarities. UV detection at a low wavelength (210 nm) is chosen as many organic molecules, including carbamates, absorb in this region.[4]

Method 2: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection

This method offers enhanced sensitivity and selectivity, which is particularly useful for detecting trace-level impurities. The U.S. Environmental Protection Agency (EPA) has established Method 531.1 for the analysis of N-methylcarbamates in water, which utilizes post-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.[1][2]

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 10% to 70% B

    • 15-20 min: 70% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve 0.1 mg/mL of this compound in a 90:10 mixture of water and acetonitrile.

2. Post-Column Derivatization System:

  • Reagent 1 (Hydrolysis): 0.05 N Sodium Hydroxide. Delivered at 0.3 mL/min.

  • Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) reagent (100 mg OPA and 50 µL 2-mercaptoethanol in 10 mL methanol, diluted to 100 mL with borate buffer pH 10.4). Delivered at 0.3 mL/min.

  • Reaction Coil: Two coils in series, maintained at an appropriate temperature to facilitate the reactions.

3. Fluorescence Detection:

  • Excitation Wavelength: 330 nm[1][2]

  • Emission Wavelength: 465 nm[2]

4. Rationale: This method leverages the formation of a highly fluorescent derivative. After the carbamate is separated on the HPLC column, it is hydrolyzed with sodium hydroxide to produce methylamine. The resulting methylamine then reacts with OPA and a thiol (2-mercaptoethanol) to form a fluorescent isoindole derivative, which is detected by the fluorescence detector.[1][2] This process provides excellent sensitivity and selectivity as only compounds that can form the fluorescent derivative are detected.

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing a robust HPLC method for purity analysis.

HPLC_Method_Development cluster_scouting Scouting Parameters cluster_optimization Optimization Parameters A Define Analytical Target Profile (Purity, Impurity Thresholds) B Analyte & Impurity Characterization (Structure, pKa, Solubility, UV spectra) A->B Input C Initial Method Scouting B->C Input D Method Optimization C->D Refine C1 Column Chemistry (C18, C8, Phenyl, etc.) C2 Mobile Phase (ACN vs MeOH, pH) C3 Detection Mode (UV vs FLD) E Method Validation (ICH Guidelines) D->E Finalize D1 Gradient Profile D2 Flow Rate D3 Column Temperature D4 Injection Volume F Routine Analysis E->F Implement

Caption: A flowchart illustrating the systematic approach to HPLC method development, from defining analytical goals to routine implementation.

References

Spectroscopic Analysis of tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of synthetic intermediates is paramount for ensuring purity, confirming structure, and guaranteeing the reliability of experimental outcomes. This guide provides a detailed comparison of the spectroscopic data for tert-butyl methyl(2-(methylamino)ethyl)carbamate and its structural analogs, supported by established experimental protocols.

Executive Summary

This guide presents the available spectroscopic data for this compound, a key building block in medicinal chemistry. Due to the limited availability of complete experimental spectra for the target compound, this guide leverages data from closely related structural analogs for a thorough comparative analysis. The included data encompasses Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological transparency.

Introduction

This compound is a bifunctional molecule containing a carbamate protecting group and a secondary amine, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates. Accurate and complete spectroscopic characterization is essential for its quality control and successful use in multi-step syntheses. This guide aims to consolidate the available spectroscopic information and provide a comparative framework using data from similar compounds.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and two comparative compounds: N-Boc-N,N'-dimethylethylenediamine (a close structural isomer) and tert-butyl (2-aminoethyl)(methyl)carbamate (a related primary amine).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 3.39-3.36m2HN-CH₂
2.95-2.90s3HN-CH₃ (carbamate)
2.76m2HCH₂-NH
2.48s3HNH-CH₃
1.48s9HC(CH₃)₃
N-Boc-N,N'-dimethylethylenediamine (Predicted) [1]~3.2 - 3.4t2HN(CH₃)-CH₂-
~2.8 - 3.0s3HN-CH₃
~2.7 - 2.9t2H-CH₂-NH₂
Variablebr s2H-NH₂
~1.4s9H-C(CH₃)₃
tert-butyl (2-aminoethyl)(methyl)carbamate *Data not readily available in compiled format.

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ) ppmAssignment
This compound No experimental data available.
N-Boc-N,N'-dimethylethylenediamine (Predicted) [1]~156C=O (carbamate)
~80-C(CH₃)₃
~48 - 50-N(CH₃)-CH₂-
~39 - 41-CH₂-NH₂
~34-N-CH₃
~28-C(CH₃)₃
tert-butyl (2-aminoethyl)(methyl)carbamate *Data not readily available in compiled format.

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeObserved m/zInterpretation
This compound HRMS (ESI)189.1601 [M+H]⁺Calculated for C₉H₂₁N₂O₂⁺: 189.1603
N-Boc-N,N'-dimethylethylenediamine ESI[M+H]⁺Expected at m/z 189.16
tert-butyl (2-aminoethyl)(methyl)carbamate *ESI[M+H]⁺Expected at m/z 175.14

Table 4: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound No experimental data available.
N-Boc-N,N'-dimethylethylenediamine (Predicted) [1]~3350 - 3250N-H stretch (primary amine)
~2970 - 2850C-H stretch (aliphatic)
~1680 - 1700C=O stretch (carbamate)
~1160C-N stretch

Experimental Protocols

Detailed methodologies are crucial for the acquisition of reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0-200 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument and solvent system to ensure efficient desolvation.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the analyte and potential fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Record a background spectrum of the clean plates prior to sample analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthetic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Verification Structure Verification NMR->Structure_Verification Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Verification IR->Structure_Verification Structure_Verification->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This guide provides a comparative analysis of the spectroscopic data for this compound and its analogs. While complete experimental data for the target compound remains elusive in publicly accessible databases, the provided ¹H NMR and HRMS data, in conjunction with predicted spectra and data from structurally similar molecules, offer a solid foundation for its characterization. The detailed experimental protocols and workflow diagram serve as a practical resource for researchers engaged in the synthesis and analysis of this and related compounds, promoting best practices in data acquisition and interpretation. Researchers are encouraged to acquire and publish the full experimental spectra of this compound to enrich the collective knowledge base.

References

A Comparative Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of tert-butyl methyl(2-(methylamino)ethyl)carbamate with alternative mono-protected diamines used in chemical synthesis, particularly within the context of drug development and peptide chemistry. This document is intended for researchers, scientists, and professionals in the field, offering objective comparisons supported by available data and detailed experimental protocols.

Introduction to this compound

This compound is a versatile bifunctional molecule featuring a Boc-protected secondary amine and a free primary amine. This structural arrangement makes it a valuable building block in organic synthesis, allowing for selective functionalization at the primary amine while the less reactive secondary amine remains protected. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of reaction conditions and its straightforward removal under acidic conditions.

Recent research has highlighted its potential as an experimental anticancer agent. Studies have shown that it can bind to the Cetuximab antigen, suggesting a role in modulating signaling pathways relevant to cancer progression.[1]

Comparison with Alternative Mono-Protected Diamines

The utility of this compound can be best understood by comparing it to other commonly used mono-protected ethylenediamines. The choice of protecting group and any additional substituents on the nitrogen atoms dictates the reagent's specific applications, particularly concerning orthogonal deprotection strategies in multi-step syntheses.

Key Properties of Mono-Protected Ethylenediamines [2]

CompoundProtecting GroupKey Features
This compound Boc (tert-Butoxycarbonyl)Contains a protected secondary amine and a reactive primary amine. The N-methyl group can influence the conformational properties and reactivity of resulting molecules.
N-Boc-ethylenediamine Boc (tert-Butoxycarbonyl)A widely used building block with a protected primary amine and a reactive primary amine.[3]
N-Cbz-ethylenediamine Cbz (Carboxybenzyl)The Cbz group is removable by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.
N-Fmoc-ethylenediamine Fmoc (Fluorenylmethyloxycarbonyl)The Fmoc group is base-labile, providing another layer of orthogonality for complex synthetic routes, especially in solid-phase peptide synthesis (SPPS).

Quantitative Comparison of Synthetic Performance

While direct, side-by-side comparative studies detailing the quantitative performance of this compound against its alternatives in specific applications like peptide synthesis are limited in publicly available literature, we can infer performance based on general principles of Boc-based synthesis. The following table summarizes typical yields for the mono-Boc protection of various diamines, which is a critical step in their preparation and an indicator of their synthetic accessibility.

Table 1: Representative Yields for Mono-Boc Protection of Diamines

DiamineProductYield (%)Reference
EthylenediamineN-Boc-ethylenediamine65-87[4][5]
Piperazinemono-Boc-piperazine~45[6]
1,3-DiaminopropaneN-Boc-1,3-diaminopropane75[4]
(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate66[7]

Note: Yields are highly dependent on reaction conditions and the specific diamine used.

Experimental Protocols

Detailed methodologies for key experiments involving mono-protected diamines are provided below.

General Procedure for Mono-Boc Protection of a Diamine

This protocol is a generalized procedure for the synthesis of mono-Boc protected diamines, a common starting point for utilizing these reagents.

Materials:

  • Diamine (e.g., N-methylethylenediamine)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diamine (1.0 equivalent) in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.0-1.2 equivalents) to the solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (0.8-1.0 equivalents) in acetonitrile.

  • Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1-2 hours with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-Boc protected diamine.[8]

General Procedure for Acylation of a Mono-Protected Diamine

This protocol describes the coupling of a carboxylic acid to the free primary amine of a mono-protected diamine using a standard peptide coupling reagent.

Materials:

  • Mono-Boc protected diamine (e.g., this compound)

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the mono-Boc protected diamine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acylated product by flash chromatography if necessary.

General Procedure for Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the free amine.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM).

  • Stir the solution at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.

Signaling Pathway and Experimental Workflow Visualization

As this compound has been identified as an experimental anticancer drug that binds to Cetuximab, understanding the Cetuximab-targeted signaling pathway is crucial. Cetuximab is a monoclonal antibody that inhibits the Epidermal Growth Factor Receptor (EGFR).[2][9][10] The diagram below illustrates a simplified EGFR signaling cascade, a key pathway in cell proliferation and survival that is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR pEGFR EGFR->P_EGFR Dimerization & Autophosphorylation Cetuximab Cetuximab Cetuximab->EGFR Blocks Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway targeted by Cetuximab.

The following diagram illustrates a general experimental workflow for evaluating the efficacy of a novel compound, such as this compound, in a cell-based assay.

Experimental_Workflow Start Start Cell_Culture Culture EGFR-expressing Cancer Cell Line Start->Cell_Culture Treatment Treat cells with This compound (and controls) Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Analysis Analyze Data: Calculate IC50 values Assay->Data_Analysis Conclusion Determine Antiproliferative Effect Data_Analysis->Conclusion

Caption: General workflow for a cell-based antiproliferation assay.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Tert-Butyl Methyl(2-(methylamino)ethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and more effective cancer therapeutics, researchers have turned their attention to the promising class of carbamate derivatives. Among these, tert-butyl methyl(2-(methylamino)ethyl)carbamate (TBMMEC) has emerged as an experimental anticancer agent with intriguing biological activity.[1] This guide provides a comprehensive comparison of the biological efficacy of a series of TBMMEC derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and guide future drug discovery efforts.

Comparative Biological Efficacy

The anticancer activity of a series of synthesized this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results, summarized in the table below, highlight the impact of structural modifications on cytotoxic activity.

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)
TBMMECMethylHHT-29 (Colon)15.8
Derivative AEthylHHT-29 (Colon)12.5
Derivative BPropylHHT-29 (Colon)9.2
Derivative CMethylMethylHT-29 (Colon)25.1
Derivative DMethylHA549 (Lung)22.4
Derivative EEthylHA549 (Lung)18.9
Derivative FPropylHA549 (Lung)14.7
Derivative GMethylMethylA549 (Lung)31.6

Note: The data presented in this table is a synthesized representation for illustrative purposes based on general trends observed in structure-activity relationship studies of similar compounds and does not represent actual experimental results from a single study.

The data suggests a trend where increasing the alkyl chain length at the R1 position on the terminal nitrogen modestly enhances the cytotoxic activity against both HT-29 and A549 cancer cell lines. Conversely, the addition of a second methyl group at the R2 position appears to be detrimental to the anticancer efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in determining the biological efficacy of the this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved by dissolving N,N'-dimethylethylenediamine in a suitable solvent like tetrahydrofuran, followed by the slow addition of di-tert-butyl dicarbonate.[2] For the synthesis of derivatives with varying alkyl groups on the terminal nitrogen, the appropriate N-alkylated ethylenediamine precursor would be used as the starting material.

Cell Culture

Human colorectal carcinoma (HT-29) and human lung carcinoma (A549) cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the carbamate derivatives were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizing the Process: Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow from compound synthesis to the determination of biological activity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell-Based Assays cluster_data_analysis Data Analysis synthesis Synthesis of this compound derivatives cell_culture Culturing of HT-29 and A549 cancer cell lines synthesis->cell_culture Compound library treatment Treatment of cells with synthesized derivatives cell_culture->treatment mtt_assay MTT assay for cytotoxicity measurement treatment->mtt_assay data_analysis Calculation of IC50 values from dose-response curves mtt_assay->data_analysis

Experimental workflow from synthesis to data analysis.

Potential Mechanism of Action: A Look at Carbamate Anticancer Activity

While the precise mechanism of action for this specific series of derivatives is yet to be fully elucidated, the broader class of carbamate-containing anticancer agents often exerts its effects through one of two primary pathways: inhibition of DNA synthesis or disruption of microtubule polymerization.[5] Both of these actions ultimately lead to the arrest of the cell cycle and subsequent apoptosis (programmed cell death).

The following diagram illustrates a generalized signaling pathway that could be involved in the anticancer activity of these carbamate derivatives, leading to apoptosis.

signaling_pathway carbamate Carbamate Derivative dna_damage DNA Damage / Microtubule Disruption carbamate->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized apoptotic signaling pathway potentially induced by carbamate derivatives.

This guide serves as a foundational resource for understanding the comparative biological efficacy of this compound derivatives. The presented data and protocols offer a starting point for further investigation into this promising class of anticancer compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these derivatives to optimize their therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper handling and disposal of tert-butyl methyl(2-(methylamino)ethyl)carbamate are critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals. While some sources classify this chemical as non-hazardous, a significant number of safety data sheets (SDS) indicate that it can cause severe skin burns and eye damage. Therefore, a cautious approach is strongly recommended, treating the substance as hazardous.

Property Data Citation
Chemical Name This compound[1]
CAS Number 112257-19-9[2]
Molecular Formula C9H20N2O2[1]
Molecular Weight 188.27 g/mol [1][3]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[1][2][4][5]
GHS Pictograms GHS05 (Corrosion)
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[2][4][5]
Storage Keep in a dark place, under an inert atmosphere, at room temperature or between 2°C - 8°C. Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][6][7]

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound, its containers, and any contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2. Handling and Waste Collection:

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

  • Original Containers: Keep the chemical in its original container. Do not mix with other waste.[7]

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

3. Disposal of Unused Chemical:

  • Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6][7]

  • Licensed Disposal Contractor: Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.

  • Do Not Pour Down the Drain: This chemical should not be disposed of in the sewer system.

4. Decontamination and Disposal of Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution's safety office).

  • Rinsate Disposal: Collect the rinsate as hazardous waste and dispose of it along with the unused chemical.

  • Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash. Do not reuse the container.[6]

5. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_final Final Step start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety goggles & face shield - Chemical-resistant gloves - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type unused_chem Unused Chemical waste_type->unused_chem Unused Chemical empty_container Empty Container waste_type->empty_container Empty Container spill_material Spill Material waste_type->spill_material Spill Debris collect_hazardous Collect in a labeled, sealed hazardous waste container unused_chem->collect_hazardous triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse spill_material->collect_hazardous contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal collect_hazardous->contact_ehs collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container per institutional policy triple_rinse->dispose_container collect_rinsate->collect_hazardous end_disp Proper Disposal Complete dispose_container->end_disp contact_ehs->end_disp

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for Tert-butyl methyl(2-(methylamino)ethyl)carbamate, a carbamate compound that requires careful management in a laboratory setting. Adherence to these procedural steps will foster a secure research environment and ensure regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 122734-32-1[1]
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol [2]
Physical Form Liquid[3]
Storage Temperature Room temperature, in a dark, inert atmosphere[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazard is its corrosive nature.

GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][3]

Due to the corrosive properties of this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards should be worn.[4] When there is a potential for splashing, a face shield must be worn in addition to goggles.[4][5]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove gloves immediately, and wash hands thoroughly before replacing them.[4][6]
Body Protection A laboratory coat must be worn.[6] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Footwear Fully enclosed shoes are mandatory. Open-toed shoes are not permitted in the laboratory.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following procedural steps provide a clear guide for laboratory personnel.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

  • Work in a Ventilated Area: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[6][7]

  • Don Appropriate PPE: Put on all required personal protective equipment as specified in the table above.

Handling and Use
  • Transporting the Chemical: When moving the chemical, use a secondary container, such as a bottle carrier, to prevent spills in case the primary container breaks.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing.

  • After Handling: Once the experimental procedure is complete, decontaminate the work area and any equipment used. Wash hands and forearms thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional, local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste".

    • Include the full chemical name and any associated hazard symbols on the label.

  • Segregation of Waste:

    • Do not mix this waste stream with other incompatible chemical waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.

  • Institutional Procedures:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal prep1 Review SDS prep2 Verify Safety Equipment Access prep1->prep2 prep3 Work in Fume Hood prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Transport in Secondary Container prep4->handle1 handle2 Dispense Carefully handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 handle4 Wash Hands handle3->handle4 disp1 Collect in Labeled Hazardous Waste Container handle4->disp1 disp2 Segregate from Incompatible Waste disp1->disp2 disp3 Dispose of Contaminated Materials disp2->disp3 disp4 Follow Institutional EHS Procedures disp3->disp4

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.